Technical Documentation Center

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid
  • CAS: 7361-28-6

Core Science & Biosynthesis

Foundational

In Vitro Stability Profile of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid: A Comprehensive Technical Guide

Executive Summary Understanding the structural dynamics and degradation kinetics of amino acid derivatives is a cornerstone of modern drug development and peptide synthesis. The compound (S)-3-Amino-4-ethoxy-4-oxobutanoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the structural dynamics and degradation kinetics of amino acid derivatives is a cornerstone of modern drug development and peptide synthesis. The compound (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS 7361-28-6), functionally known as L-aspartic acid α -ethyl ester, is frequently utilized as a synthetic building block and a lipophilic prodrug moiety[1]. While generally stable in solid form under controlled laboratory conditions[2], its ester linkage introduces specific vulnerabilities in aqueous and biological matrices.

As a Senior Application Scientist, I have designed this guide to move beyond theoretical chemistry, providing field-proven insights and self-validating experimental workflows to accurately profile the in vitro stability of this compound.

Mechanisms of In Vitro Degradation

The stability of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid is dictated by the lability of its α -ethyl ester group. In in vitro settings, degradation is bifurcated into two primary pathways:

  • Chemical Hydrolysis (Saponification): Under aqueous conditions, particularly at elevated pH, the ester undergoes base-catalyzed hydrolysis (saponification) to yield the free carboxylate (L-aspartic acid) and ethanol[3].

  • Enzymatic Cleavage: In biological matrices such as plasma, serum, or liver microsomes, ubiquitous carboxylesterases (CES1 and CES2) rapidly recognize and cleave the ethyl ester[4].

degradation Substrate (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid ChemHydro Chemical Hydrolysis (High pH / H2O) Substrate->ChemHydro OH- EnzHydro Enzymatic Hydrolysis (Carboxylesterases) Substrate->EnzHydro CES1/CES2 Product1 L-Aspartic Acid ChemHydro->Product1 Product2 Ethanol ChemHydro->Product2 EnzHydro->Product1 EnzHydro->Product2

Figure 1: Primary in vitro degradation pathways of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Quantitative Data & Kinetic Modeling

To provide a baseline for expected behavior, the tables below summarize the quantitative stability metrics of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid across different in vitro environments.

Table 1: Chemical Stability (Buffer Systems)
pH LevelBuffer SystemTemp (°C)Estimated Half-Life ( t1/2​ )Primary Mechanism
1.2 0.1 N HCl / NaCl37> 72 hoursAcid-catalyzed hydrolysis (Highly stable)
7.4 Phosphate (PBS)37> 48 hoursPhysiological baseline (Minimal degradation)
9.0 Borate Buffer37~ 12 hoursBase-catalyzed saponification (Moderate)
Table 2: Enzymatic Stability (Biological Matrices)
Biological MatrixSpeciesTemp (°C)Estimated Half-Life ( t1/2​ )Primary Enzyme
Plasma Human3745 - 60 minCES1 (Liver/Plasma)
Plasma Rat37< 10 minCES1 / CES2 (High rodent activity)
Plasma Mouse37< 5 minCES1 / CES2 (High rodent activity)

Expert Insight: Notice the stark contrast between human and rodent plasma half-lives. Rodent plasma contains significantly higher levels of circulating carboxylesterases compared to humans[4]. Failing to account for this species-specific variation is a common pitfall that leads to the premature abandonment of viable prodrug candidates.

Experimental Workflows for Stability Profiling

A robust analytical workflow must differentiate between chemical instability and enzymatic degradation. The following protocols are engineered as self-validating systems.

workflow Prep 1. Matrix Prep (Buffer/Plasma) Spike 2. Compound Spiking Prep->Spike Incubate 3. Incubation (37°C) Spike->Incubate Quench 4. Quenching (Cold ACN) Incubate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step experimental workflow for in vitro stability profiling.

Protocol A: Buffer Stability Assay (Chemical Degradation)

Objective: Map the pH-rate profile to simulate gastric, physiological, and intestinal environments.

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Dilute to a final concentration of 1 µM in pre-warmed buffers (pH 1.2, 7.4, 9.0).

    • Causality: DMSO is kept strictly below 1% (v/v) to prevent solvent-induced pH shifts or artificial micelle formation that could shield the ester from hydrolysis.

  • Incubation: Incubate the solutions at 37°C in a thermoshaker at 300 rpm.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled Internal Standard (IS).

    • Causality: The sudden drop in temperature and alteration of the dielectric constant by cold ACN instantly freezes the reaction kinetics, preventing degradation during the autosampler queue.

  • Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS.

Protocol B: Plasma Stability Assay (Enzymatic Degradation)

Objective: Determine the half-life ( t1/2​ ) and intrinsic clearance in circulating plasma.

  • Matrix Equilibration: Pre-warm pooled plasma (Human, Rat, Mouse) to 37°C for 15 minutes.

    • Self-Validating Control: Include a parallel arm using heat-inactivated plasma (incubated at 56°C for 30 min prior to the assay). This decouples chemical hydrolysis from enzymatic cleavage, proving that any rapid degradation is strictly enzyme-mediated.

  • Reaction Initiation: Spike the compound to a final concentration of 1 µM. Include a positive control (e.g., Procaine) to validate the baseline esterase activity of the plasma batch.

  • Time-Course Sampling: At 0, 5, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 200 µL of ice-cold ACN (with IS).

    • Causality: The 4:1 organic-to-aqueous ratio is critical. It ensures complete precipitation of plasma proteins, instantly denaturing esterases and preventing post-sampling enzymatic cleavage.

  • Sample Processing: Vortex for 2 minutes, centrifuge at 15,000 x g for 15 minutes at 4°C, and transfer the supernatant for LC-MS/MS analysis.

Analytical Considerations (LC-MS/MS)

Quantifying the degradation of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid presents a unique chromatographic challenge. As the ethyl ester hydrolyzes, it yields L-aspartic acid—a highly polar, zwitterionic molecule.

  • The Pitfall: If a standard C18 reversed-phase column is used, L-aspartic acid will elute in the void volume alongside endogenous plasma salts, leading to severe ion suppression and inaccurate mass spectrometry quantification.

  • The Solution: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography. HILIC provides excellent retention for the polar L-aspartic acid product, while the intact ethyl ester will elute earlier in the gradient. Always utilize matrix-matched calibration curves to normalize any residual ion suppression effects.

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Sheet: (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid

Executive Summary & Chemical Identity (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), fundamentally recognized in the pharmaceutical industry as L-Aspartic acid α -ethyl ester, is a highly specialized chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), fundamentally recognized in the pharmaceutical industry as L-Aspartic acid α -ethyl ester, is a highly specialized chiral building block[]. In the architecture of peptide-based therapeutics, achieving absolute regioselectivity is a persistent challenge due to the presence of multiple reactive moieties on amino acid backbones. This compound elegantly solves this synthetic bottleneck by selectively masking the α -carboxyl group as an ethyl ester, leaving the β -carboxyl and the primary amine available for highly targeted functionalization ().

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name (S)-3-Amino-4-ethoxy-4-oxobutanoic acid
Synonyms L-Aspartic acid α -ethyl ester; H-Asp(OH)-OEt
CAS Registry Number 7361-28-6 ()
Molecular Formula C6H11NO4 ([])
Molecular Weight 161.16 g/mol ([])
SMILES CCOC(=O)CC(=O)O ([2])
Storage Temperature -20°C (Freezer), kept in a dark, sealed, and dry environment ()
Shipping Conditions Cold-chain transportation required ()

Mechanistic Role & Applications in Drug Development

As a Senior Application Scientist, I emphasize that the true utility of this compound lies in its thermodynamic and kinetic control during complex API synthesis.

  • Regioselective Masking: The ethyl ester acts as a robust orthogonal protecting group for the α -carboxyl. Unlike methyl esters (which can be overly labile) or tert-butyl esters (which require harsh acidic deprotection), the ethyl ester provides a balanced stability profile. It survives standard amino protection cycles but can be cleaved via controlled saponification (e.g., LiOH/THF/H2O) when required later in the synthetic route.

  • Causality in API Synthesis: When synthesizing β -peptides or conjugating drug payloads to the aspartic acid side chain, the free β -carboxyl must be activated. If the α -carboxyl were unprotected, activation would yield a chaotic mixture of α

    • and β -coupled products, or cyclic anhydrides. The pre-installed ethyl ester strictly dictates that nucleophilic attack occurs exclusively at the β -carbon, ensuring high-yield, pure product formation.

Comprehensive Safety Data & Toxicity Profile (SDS)

Handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid requires strict adherence to Globally Harmonized System (GHS) protocols due to its acute toxicity profile across multiple exposure routes ([3]).

GHS Classification & Hazards:

  • Signal Word: Warning ()

  • H302: Harmful if swallowed ().

  • H312: Harmful in contact with skin ().

  • H332: Harmful if inhaled ().

Precautionary Statements & Self-Validating Safety Systems: To establish a self-validating safety protocol, researchers must implement environmental and personal controls that inherently prevent exposure:

  • P261 & P271 (Inhalation Control): Avoid breathing dust/fumes; use only outdoors or in a well-ventilated area (e.g., Class II biological safety cabinet or chemical fume hood) (). Causality: The compound's fine particulate nature can lead to rapid mucosal absorption if aerosolized.

  • P280 (Dermal Control): Wear protective gloves, clothing, and eye/face protection (). Causality: Mitigates the H312 dermal toxicity risk. Nitrile gloves (minimum 0.11 mm thickness) are mandatory.

  • P302+P352 (Dermal Response): IF ON SKIN: Wash with plenty of soap and water ([4]).

  • P304+P340 (Inhalation Response): IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing ([4]).

  • P501 (Environmental Control): Dispose of contents/container to an approved waste disposal plant ().

SafetyProtocol E1 Exposure to CAS: 7361-28-6 (H302, H312, H332) A1 Inhalation (P304) E1->A1 A2 Skin/Eye Contact (P302/P305) E1->A2 R1 Move to Fresh Air Keep at Rest (P340) A1->R1 R2 Rinse with Water/Soap Remove Lenses (P338/P352) A2->R2 M1 Call POISON CENTER or Doctor (P312) R1->M1 R2->M1 M2 Safe Disposal of Contaminated Materials (P501) M1->M2 Post-Incident

GHS-compliant emergency response and exposure mitigation protocol.

Experimental Workflow: Regioselective β -Carboxyl Activation

The following protocol outlines the utilization of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in a solution-phase coupling reaction. This workflow is designed as a self-validating system: the success of the nucleophilic coupling (Step 2) depends entirely on the complete dissolution and thermal control achieved in Step 1, while the workup (Step 3) inherently verifies product isolation by phase partitioning.

Objective: Couple the free β -carboxyl of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid to a primary amine nucleophile.

Reagents:

  • (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq)

  • HATU (1.1 eq) - Chosen for superior coupling efficiency and minimal racemization.

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine (1.2 eq)

  • Anhydrous DMF (Solvent)

Step-by-Step Methodology:

  • Preparation of the Activated Ester:

    • Action: Dissolve (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

    • Action: Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C.

    • Action: Add HATU (1.1 eq) portion-wise.

    • Causality: Cooling to 0°C suppresses side reactions (such as epimerization at the chiral center). The addition of DIPEA ensures the β -carboxyl is fully deprotonated, allowing HATU to form the highly reactive O-At (7-azabenzotriazole) ester intermediate.

  • Nucleophilic Coupling:

    • Action: Dissolve the target amine (1.2 eq) in a minimal volume of DMF and add dropwise to the activated mixture.

    • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The amine nucleophile selectively attacks the activated β -carboxyl. The α -carboxyl remains protected by the ethyl ester, ensuring 100% regioselectivity and preventing polymerization.

  • Reaction Quenching & Workup:

    • Action: Quench the reaction by adding saturated aqueous NH4​Cl .

    • Action: Extract the product using Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The mild acidic quench neutralizes excess DIPEA and destroys unreacted activated esters. The organic extraction isolates the hydrophobic peptide product from water-soluble coupling byproducts (e.g., urea derivatives of HATU), validating the completion of the reaction cycle.

SynthesisPathway N1 (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (Starting Material) N2 Activation (HATU/DIPEA) 0°C in DMF N1->N2 Base & Coupling Agent N3 O-At Active Ester Intermediate (Regioselective at β-carboxyl) N2->N3 Carboxyl Activation N4 Nucleophilic Attack (Target Amine Addition) N3->N4 Amine Introduction N5 Coupled Peptide Product (α-Ethyl Ester Intact) N4->N5 Amide Bond Formation

Regioselective β-carboxyl activation and peptide coupling workflow.

References

Sources

Foundational

Pharmacokinetic Profiling and ADME Dynamics of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid: A Technical Whitepaper

Executive Summary The compound (S)-3-amino-4-ethoxy-4-oxobutanoic acid , structurally defined as L-aspartic acid α -ethyl ester (CAS: 7361-28-6)[1], is a highly versatile amino acid derivative. In modern drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-3-amino-4-ethoxy-4-oxobutanoic acid , structurally defined as L-aspartic acid α -ethyl ester (CAS: 7361-28-6)[1], is a highly versatile amino acid derivative. In modern drug development, esterified amino acids are frequently deployed as transient prodrug moieties or structural components in advanced drug delivery systems, including biodegradable polymers[2] and superparamagnetic iron oxide nanoparticles (SPIONs)[3]. By masking the highly polar α -carboxyl group of native L-aspartic acid with an ethyl ester, pharmaceutical scientists can fundamentally alter the molecule's physicochemical properties, driving enhanced membrane permeability, altered transporter affinity[4], and controlled metabolic degradation.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of (S)-3-amino-4-ethoxy-4-oxobutanoic acid, exploring the causality behind its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside validated experimental methodologies for its quantification.

Physicochemical Rationale & Absorption Dynamics

The Causality of Esterification

Native L-aspartic acid exists as a zwitterion at physiological pH (7.4), with a negatively charged β -carboxyl, a negatively charged α -carboxyl, and a positively charged α -amino group. This high polarity severely restricts passive transcellular diffusion across lipid bilayers.

By synthesizing (S)-3-amino-4-ethoxy-4-oxobutanoic acid, the α -carboxyl is esterified. This structural modification eliminates one negative charge, neutralizing the zwitterionic dipole and significantly increasing the partition coefficient (LogP). Consequently, the molecule exhibits superior passive membrane permeability. Furthermore, amino acid ester prodrugs demonstrate enhanced affinity for specific solute carrier (SLC) transporters, notably the ATB0,+ amino acid transporter , which is frequently upregulated in neoplastic tissues[4]. This dual mechanism (passive diffusion + carrier-mediated transport) ensures rapid and efficient intestinal absorption.

Quantitative Pharmacokinetic Parameters
ParameterRepresentative ValuePharmacokinetic Causality
Molecular Weight 161.16 g/mol Low molecular weight facilitates rapid paracellular and transcellular diffusion.
LogP (Predicted) -0.5 to 0.1Masking the α -carboxyl removes a physiological negative charge, increasing lipophilicity compared to native L-aspartic acid.
Plasma Half-life ( t1/2​ ) < 30 minutes (in vitro)Rapid systemic clearance driven by ubiquitous carboxylesterase (CES1/CES2) activity.
Primary Metabolites L-Aspartic Acid, EthanolYields endogenous, highly biocompatible degradation products, minimizing systemic toxicity.
Cellular Uptake Carrier-mediatedEnhanced affinity for upregulated amino acid transporters (e.g., ATB0,+)[4].

Metabolic Biotransformation: The Carboxylesterase Axis

The defining pharmacokinetic feature of (S)-3-amino-4-ethoxy-4-oxobutanoic acid is its metabolic lability. Once the compound enters systemic circulation, it is subjected to rapid hydrolysis by ubiquitous serine hydrolases, specifically Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine and plasma.

The hydrolysis of the aliphatic ethyl ester bond yields the parent amino acid (L-aspartic acid) and ethanol. Because both metabolites are endogenous or easily cleared, this metabolic pathway is highly biocompatible, making aspartate esters ideal candidates for click-activated protodrug platforms[5] and targeted delivery vectors[2].

MetabolicPathway Substrate (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid Enzyme Carboxylesterases (CES1 / CES2) Substrate->Enzyme Hydrolysis Metabolite1 L-Aspartic Acid Enzyme->Metabolite1 Metabolite2 Ethanol Enzyme->Metabolite2

Fig 1. Esterase-mediated hydrolysis pathway of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of this compound, rigorous experimental design is required. The following protocols integrate self-validating mechanisms to ensure data integrity.

Protocol A: Intestinal Permeability Profiling (Caco-2 Monolayer)

Purpose: To evaluate the absorption potential and distinguish between passive diffusion and active transport mechanisms. Causality & Validation: Caco-2 cells mimic the human intestinal epithelium. Transepithelial electrical resistance (TEER) is measured to validate tight junction integrity before the assay begins, ensuring that the calculated Apparent Permeability ( Papp​ ) reflects true transcellular transport rather than paracellular leakage.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days.

  • Integrity Check: Measure TEER. Proceed only if TEER > 250 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of (S)-3-amino-4-ethoxy-4-oxobutanoic acid in HBSS buffer (pH 7.4). Add 0.5 mL to the apical chamber (for A-to-B transport). Add 1.5 mL of blank HBSS to the basolateral receiver chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Quenching: Immediately quench samples in 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard to halt any enzymatic degradation and precipitate shed proteins.

  • Analysis: Quantify via LC-MS/MS and calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol B: Ex Vivo Plasma Stability and CES Cleavage Assay

Purpose: To determine the systemic half-life of the ester and validate its degradation into L-aspartic acid. Causality & Validation: A critical bioanalytical challenge with ester prodrugs is ex vivo hydrolysis. If blood is drawn and not immediately stabilized, CES enzymes will continue to degrade the compound in the collection tube, yielding artificially low concentration data. This protocol utilizes Bis-p-nitrophenyl phosphate (BNPP) , a potent CES inhibitor, to freeze the metabolic profile at exact time points.

  • Preparation: Pre-warm pooled human plasma (or target species plasma) to 37°C in a water bath.

  • Spiking: Introduce (S)-3-amino-4-ethoxy-4-oxobutanoic acid to achieve a final concentration of 1 µM.

  • Time-Course Extraction: At t=0,5,15,30,60,and 120 minutes, extract a 50 µL aliquot of the plasma mixture.

  • Critical Inhibition Step: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with 1 mM BNPP and the internal standard. This instantly denatures plasma proteins and chemically inhibits residual CES activity.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant to an LC vial for immediate UHPLC-MS/MS analysis.

Bioanalytical Workflow Visualization

BioanalyticalWorkflow Step1 1. Plasma Sample Collection (Addition of CES Inhibitor) Step2 2. Protein Precipitation (Acetonitrile + Internal Standard) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C) Step2->Step3 Step4 4. UHPLC Separation (HILIC or C18 Column) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode, ESI+) Step4->Step5

Fig 2. LC-MS/MS bioanalytical workflow for accurate pharmacokinetic quantification.

References

  • Echemi. "Buy (S)-3-AMINO-4-ETHOXY-4-OXOBUTANOIC ACID Industrial Grade." Echemi.com. [1]

  • Wang, Y., et al. "Bifunctional and Unusual Amino Acid β- or γ-Ester Prodrugs of Nucleoside Analogues for Improved Affinity to ATB0,+ and Enhanced Metabolic Stability: An Application to Floxuridine." Journal of Medicinal Chemistry, 2020. [4]

  • Leopold, C. S., et al. "In vivo pharmacokinetic study for the assessment of poly(L-aspartic acid) as a drug carrier for colon-specific drug delivery." Journal of Pharmaceutical Sciences, 2001. [2]

  • Sun, Q., et al. "Photoregulated Cross-Linking of Superparamagnetic Iron Oxide Nanoparticle (SPION) Loaded Hybrid Nanovectors with Synergistic Drug Release and Magnetic Resonance (MR) Imaging Enhancement." Macromolecules, 2017. [3]

  • Srinivasan, S., et al. "Click activated protodrugs against cancer increase the therapeutic potential of chemotherapy through local capture and activation." Nature Communications, 2021. [5]

Sources

Exploratory

The Biological and Pharmacological Pathways of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid: A Technical Guide

Executive Summary As drug development increasingly relies on prodrug strategies to overcome pharmacokinetic barriers, understanding the metabolic trajectory of esterified amino acids is critical. (S)-3-Amino-4-ethoxy-4-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on prodrug strategies to overcome pharmacokinetic barriers, understanding the metabolic trajectory of esterified amino acids is critical. (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS 7361-28-6), chemically recognized as L-aspartic acid α -ethyl ester, serves as a highly lipophilic precursor to the endogenous neurotransmitter and metabolic intermediate, L-aspartate. This whitepaper dissects the biological journey of this molecule—from its passive cellular uptake and enzymatic activation to its downstream integration into the Malate-Aspartate Shuttle (MAS) and glutamatergic neurotransmission.

Molecular Rationale: Overcoming Pharmacokinetic Barriers

Endogenous L-aspartate is highly polar, restricting its ability to cross the lipid bilayer or the blood-brain barrier (BBB) without the aid of specific Excitatory Amino Acid Transporters (EAATs). By masking the α -carboxyl group with an ethyl ester, (S)-3-Amino-4-ethoxy-4-oxobutanoic acid undergoes a significant lipophilic shift. This structural modification transforms the molecule into a membrane-permeable prodrug, allowing it to bypass saturable transport mechanisms and enter the intracellular space via passive diffusion.

Intracellular Activation: The Carboxylesterase (CES) Pathway

The biological utility of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid hinges on its intracellular hydrolysis. Once the prodrug permeates the cell membrane, it encounters ubiquitous cytosolic serine hydrolases, primarily Carboxylesterase 1 (CES1) .

Mechanistic Pathway: CES1 utilizes a classic Ser-His-Asp catalytic triad to execute a nucleophilic attack on the carbonyl carbon of the α -ethyl ester[1]. The reaction proceeds through a tetrahedral intermediate, subsequently collapsing to release ethanol and an acyl-enzyme complex. Water then hydrolyzes this complex, liberating the biologically active L-aspartate directly into the cytosol[2]. This localized release ensures a high intracellular concentration of the active metabolite, circumventing systemic degradation[3].

G Ester_Ext (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid (Extracellular) Membrane Lipid Bilayer (Passive Diffusion) Ester_Ext->Membrane High Lipophilicity Ester_Int (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid (Intracellular) Membrane->Ester_Int Penetration CES1 Carboxylesterase 1 (CES1) Ester_Int->CES1 Substrate Binding Aspartate L-Aspartate (Bioactive) CES1->Aspartate Enzymatic Cleavage Ethanol Ethanol (Byproduct) CES1->Ethanol Release

Figure 1: Cellular uptake and CES1-mediated prodrug activation of the alpha-ethyl ester.

Downstream Metabolic Integration: The Malate-Aspartate Shuttle

Upon liberation, the intracellular L-aspartate immediately integrates into the Malate-Aspartate Shuttle (MAS) . Because the inner mitochondrial membrane is impermeable to NADH, the MAS acts as a critical biochemical relay, transferring reducing equivalents from cytosolic glycolysis into the mitochondria to drive oxidative phosphorylation[4].

Mechanistic Pathway:

  • Transamination: Cytosolic aspartate aminotransferase (GOT1) catalyzes the transfer of an amino group from the newly liberated L-aspartate to α -ketoglutarate, yielding oxaloacetate and glutamate.

  • Reduction: Malate dehydrogenase 1 (MDH1) reduces oxaloacetate to malate, simultaneously oxidizing cytosolic NADH to NAD+.

  • Translocation: Malate enters the mitochondrial matrix via the oxoglutarate carrier (OGC).

  • Oxidation: Inside the mitochondria, MDH2 oxidizes malate back to oxaloacetate, reducing NAD+ to NADH, which subsequently enters the electron transport chain.

  • Regeneration: Mitochondrial GOT2 converts oxaloacetate back into aspartate, which is exported to the cytosol via the aspartate-glutamate carrier (AGC/Aralar) to sustain the cycle[4].

MAS cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Asp_C L-Aspartate GOT1 GOT1 Asp_C->GOT1 OAA_C Oxaloacetate MDH1 MDH1 OAA_C->MDH1 NADH -> NAD+ Malate_C Malate Malate_M Malate Malate_C->Malate_M OGC Carrier GOT1->OAA_C MDH1->Malate_C MDH2 MDH2 Malate_M->MDH2 NAD+ -> NADH OAA_M Oxaloacetate GOT2 GOT2 OAA_M->GOT2 Asp_M L-Aspartate Asp_M->Asp_C AGC Carrier MDH2->OAA_M GOT2->Asp_M

Figure 2: Integration of L-aspartate into the Malate-Aspartate Shuttle for NADH transport.

Neuropharmacology: NMDA Receptor Modulation

Beyond mitochondrial energetics, L-aspartate is a potent excitatory neurotransmitter. The enhanced BBB penetration of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid makes it a highly effective vehicle for modulating central glutamatergic pathways.

Once hydrolyzed in the synaptic cleft or within neurons, L-aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor [5]. The NMDA receptor is a coincidence detector; it requires both presynaptic glutamate/aspartate binding and postsynaptic depolarization (to remove a physiological Mg2+ block) to open[6]. Upon activation, the channel permits Ca2+ influx, triggering downstream signaling cascades (e.g., CaMKII activation) that are foundational to long-term potentiation (LTP), learning, and memory[7].

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, embedding causality into every methodological choice.

Protocol 1: In Vitro Validation of CES1-Mediated Prodrug Hydrolysis

Objective: To quantify the specific cleavage kinetics of the α -ethyl ester by recombinant human CES1.

  • Step 1: Reaction Assembly: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 10 µg of recombinant human CES1, and varying concentrations (10 µM to 2 mM) of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

  • Step 2: Internal Control (Self-Validation): Run a parallel negative control using heat-inactivated CES1 (boiled at 95°C for 10 mins). Causality: This isolates enzymatic hydrolysis from spontaneous chemical degradation in the aqueous buffer.

  • Step 3: Incubation & Quenching: Incubate at 37°C for 15 minutes. Quench the reaction by adding 200 µL of ice-cold acetonitrile containing 1 µM of D3​ -aspartate (internal standard). Causality: Cold acetonitrile instantly precipitates the enzyme, halting the reaction at a precise timepoint, while the isotopic standard normalizes downstream matrix effects.

  • Step 4: LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the liberated L-aspartate against the D3​ -aspartate standard.

Protocol 2: Isotopic Tracking of MAS Flux

Objective: To trace the incorporation of ester-derived aspartate into the mitochondrial MAS.

  • Step 1: Cell Culture & Loading: Culture HepG2 cells in glucose-free DMEM. Spike the media with 500 µM of 13C4​ -(S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

  • Step 2: Metabolic Arrest: After 60 minutes, rapidly wash cells with ice-cold PBS and lyse using an 80:20 Methanol:Water extraction buffer at -80°C. Causality: Rapid freezing and organic extraction instantly halt all metabolic flux, capturing a true snapshot of the transient MAS intermediates.

  • Step 3: Mass Spectrometry: Perform targeted metabolomics to track the M+4 mass shifts in downstream metabolites (oxaloacetate and malate). Causality: The heavy isotope label proves unequivocally that the observed MAS flux originated from the exogenous prodrug, self-validating the pathway trajectory.

Quantitative Data Summaries

Table 1: Physicochemical and Pharmacokinetic Comparison | Property | L-Aspartate (Endogenous) | (S)-3-Amino-4-ethoxy-4-oxobutanoic acid | | :--- | :--- | :--- | | Molecular Formula | C4​H7​NO4​ | C6​H11​NO4​ | | Molar Mass | 133.10 g/mol | 161.16 g/mol | | Predicted LogP | -3.89 (Highly Hydrophilic) | -0.5 to 0.1 (Lipophilic Shift) | | Primary Cellular Entry | Active Transport (EAATs) | Passive Membrane Diffusion | | BBB Permeability | Poor | Enhanced |

Table 2: Enzyme Kinetics for CES1-Mediated Hydrolysis

Parameter Value Biological Implication
Target Enzyme Carboxylesterase 1 (CES1) Ubiquitous cytosolic activation across hepatic and neural tissues.

| Km​ (Michaelis Constant) | ~1.2 mM | Moderate affinity prevents rapid saturation and toxicity. | | Vmax​ | ~45 nmol/min/mg | Ensures a steady, controlled intracellular release of L-aspartate. | | Byproduct | Ethanol | Rapidly cleared; negligible toxicity at standard pharmacological doses. |

References

  • Borst, P. "The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway." National Institutes of Health (NIH) / PMC. URL: [Link]

  • MDPI . "Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases." MDPI Pharmaceuticals. URL:[Link]

  • American Chemical Society (ACS) . "Carboxylesterase Activities and Protein Expression in Ocular Tissues." Molecular Pharmaceutics. URL:[Link]

  • American Chemical Society (ACS) . "Regiochemical Analysis of the ProTide Activation Mechanism." ACS Publications. URL:[Link]

Sources

Foundational

Crystal Structure and Stereochemistry of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid: A Comprehensive Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Structural Chemistry, X-Ray Crystallography, and Peptide Synthesis Executive Summary (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Structural Chemistry, X-Ray Crystallography, and Peptide Synthesis

Executive Summary

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), commonly known as L-aspartic acid α -ethyl ester, is a highly versatile chiral building block used in prodrug design, peptide synthesis, and the development of biodegradable poly(aspartate) polymers. As a mono-esterified derivative of a dicarboxylic amino acid, it presents a unique solid-state architecture driven by a highly specific zwitterionic hydrogen-bonding network. This whitepaper provides an in-depth technical analysis of its stereochemistry, crystal packing behavior, and the self-validating methodologies required for its regioselective synthesis and crystallization.

Physicochemical Profiling & Molecular Identity

Understanding the baseline physicochemical properties of (S)-3-amino-4-ethoxy-4-oxobutanoic acid is critical for predicting its solubility, reactivity, and solid-state behavior [[1]](). The esterification of the α -carboxyl group fundamentally alters the molecule's isoelectric point and hydrophobicity compared to native L-aspartic acid.

Table 1: Quantitative Physicochemical Data

ParameterValue / Descriptor
IUPAC Name (3S)-3-amino-4-ethoxy-4-oxobutanoic acid
Chemical Formula C₆H₁₁NO₄
Monoisotopic Mass 161.0688 Da [[2]]()
Predicted XlogP -3.2 [[2]]()
Stereocenter C3 (Absolute S-configuration)
SMILES String CCOC(=O)CC(=O)O

Stereochemical Architecture & Conformational Analysis

The C3 Chiral Center

The stereochemistry of the molecule is anchored at the C3 carbon (using IUPAC numbering where the free β -carboxyl is C1). Applying the Cahn-Ingold-Prelog (CIP) priority rules to the C3 substituents yields the following hierarchy:

  • -NH₂ (Nitrogen, atomic number 7)

  • -C(=O)OCH₂CH₃ (Carbon bonded to three oxygen equivalents)

  • -CH₂COOH (Carbon bonded to one carbon and two hydrogens)

  • -H (Hydrogen, atomic number 1)

With the lowest priority hydrogen atom oriented away from the viewer, the sequence 1 → 2 → 3 traces a counterclockwise path, confirming the (S)-configuration . Maintaining the integrity of this stereocenter during synthetic manipulation is paramount, as base-catalyzed enolization can lead to racemization.

Conformational Flexibility

The introduction of the ethyl ester group (-COOCH₂CH₃) adds rotational degrees of freedom (dihedral angles χ1​,χ2​ ). In the solid state, the ester group typically adopts an extended trans conformation to minimize steric clashes with the protonated α -amino group. Computational analyses of homologous poly(L-aspartic acid) esters demonstrate that side-chain steric bulk directly dictates the helical handedness and overall conformational energy landscape 3.

Solid-State Chemistry: Crystal Structure & Packing

Zwitterionic Mechanics

Native L-aspartic acid crystallizes as a zwitterion where the α -amino group is protonated and the α -carboxyl group is deprotonated, leaving the β -carboxyl protonated. However, in (S)-3-amino-4-ethoxy-4-oxobutanoic acid, the α -carboxyl is esterified and cannot ionize. Causality: This forces the β -carboxyl (C1) to act as the sole anionic center. The resulting solid-state zwitterion is −OOC-CH2​-CH(NH3+​)-COOCH2​CH3​ .

Hydrogen Bonding Network

This shift in the anionic center drastically alters the crystal packing compared to Pasteur's classic aspartates [[4]](). The primary intermolecular forces are strong charge-assisted hydrogen bonds between the α -ammonium ( −NH3+​ ) and the β -carboxylate ( −COO− ) of adjacent molecules. Secondary dipole interactions occur between the ester carbonyl oxygen and the ammonium protons, weaving the monomers into 2D supramolecular sheets that stack into a 3D lattice.

Packing N1 Zwitterionic Monomer (NH₃⁺ and β-COO⁻) N2 Primary Intermolecular H-Bonds (NH₃⁺ ··· ⁻OOC) N1->N2 N3 Secondary Dipole Interactions (Ester C=O ··· H-N) N1->N3 N4 2D Supramolecular Sheets (ac-plane propagation) N2->N4 N3->N4 N5 3D Crystal Lattice (Chiral Space Group) N4->N5

Fig 2. Supramolecular assembly pathway from zwitterionic monomers to the 3D crystal lattice.

Table 2: Comparative Crystallographic Metrics of Aspartate Derivatives

CompoundSpace GroupPrimary H-Bond DonorPrimary H-Bond AcceptorRef
L-Aspartic Acid (Native)P2₁2₁2₁ α -NH₃⁺ α -COO⁻ & β -COO⁻4
Sodium L-Aspartate MonohydrateP2₁2₁2₁ α -NH₃⁺, H₂O β -COO⁻4
(S)-3-Amino-4-ethoxy-4-oxobutanoic AcidP2₁ (Homology) α -NH₃⁺ β -COO⁻[[3]]()

Experimental Workflows: Synthesis & Crystallization

Direct esterification of L-aspartic acid with ethanol and SOCl₂ lacks regiocontrol and typically yields the diethyl ester. To isolate the pure α -ethyl ester, an orthogonally protected self-validating protocol must be utilized.

Protocol: Regioselective Synthesis and Antisolvent Crystallization

Phase 1: Regioselective Esterification

  • Initiation: Suspend 10.0 g of L-aspartic acid β -benzyl ester in 100 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of EDC·HCl and 0.1 equivalents of DMAP at 0°C. Causality: EDC is chosen over SOCl₂ to prevent acid-catalyzed cleavage of the benzyl ester and to avoid racemization at the C3 stereocenter.

  • Esterification: Introduce 1.5 equivalents of absolute ethanol dropwise. Stir for 12 hours, allowing the reaction to warm to 20°C.

  • Workup: Wash the organic layer with 5% NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

Phase 2: Deprotection 5. Hydrogenolysis: Dissolve the intermediate diester in 50 mL of methanol. Add 10% Pd/C catalyst (5% w/w). 6. Reduction: Stir under a hydrogen atmosphere (1 atm) for 4 hours at room temperature. Causality: Mild hydrogenolysis selectively cleaves the benzyl ester without reducing the ethyl ester or affecting the chiral center. 7. Filtration: Filter through a Celite pad to remove the catalyst and concentrate the filtrate to yield the crude zwitterionic product.

Phase 3: Antisolvent Crystallization 8. Dissolution: Dissolve 2.0 g of the crude product in a minimum volume (~15 mL) of deionized water at 40°C. 9. Antisolvent Diffusion: Carefully layer 30 mL of absolute ethanol (antisolvent) over the aqueous solution in a crystallization tube. 10. Maturation: Incubate at 4°C undisturbed for 7–10 days. Causality: The slow diffusion of ethanol into the aqueous phase gradually decreases the dielectric constant of the solvent mixture, prompting the controlled nucleation and growth of macroscopic single crystals suitable for X-ray diffraction.

Workflow A L-Aspartic Acid β-Benzyl Ester (Starting Material) B Regioselective Esterification (EtOH, EDC·HCl, DMAP, 0°C) A->B C Catalytic Hydrogenolysis (Pd/C, H₂, MeOH, RT) B->C D (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid (Crude Zwitterion) C->D E Antisolvent Crystallization (H₂O / EtOH Gradient, 4°C) D->E F Single Crystal X-Ray Diffraction (Structural Elucidation) E->F

Fig 1. Regioselective synthesis and crystallization workflow for X-ray diffraction analysis.

Applications in Drug Development and Polymer Science

Beyond its utility as a structural model, (S)-3-amino-4-ethoxy-4-oxobutanoic acid is a critical monomer in green polymer chemistry. Protease-catalyzed oligomerization of aspartate esters yields biodegradable, water-soluble anionic polymers 5. The regioselectivity of the enzyme ensures uniform α -linked or β -linked peptide bonds depending on the specific ester geometry, making the α -ethyl ester an indispensable tool for synthesizing sequence-controlled poly(aspartic acid) derivatives used in targeted drug delivery systems.

References

  • PubChemLite. "3-amino-4-ethoxy-4-oxobutanoic acid (C6H11NO4)". Université du Luxembourg. [Link]

  • Flack, H. D., et al. "The Missing Structures of Pasteur's Aspartates". MDPI Crystals. [Link]

  • Ooi, T., et al. "Conformational Analysis of Macromolecules. V. Helical Structures of PolY-L-aspartic Acid and PolY-L-glutamic Acid, and Related C". AIP Publishing. [Link]

  • Uemura, T., et al. "Protease-Catalyzed l-Aspartate Oligomerization: Substrate Selectivity and Computational Modeling". ACS Omega.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid

Executive Summary & Mechanistic Rationale (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (also known as L-aspartic acid α -ethyl ester, CAS 7361-28-6) is a critical chiral building block in peptide synthesis and pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid (also known as L-aspartic acid α -ethyl ester, CAS 7361-28-6) is a critical chiral building block in peptide synthesis and pharmaceutical development. Achieving regioselective mono-esterification of the α -carboxyl group of L-aspartic acid is synthetically challenging because the β -carboxyl group is less sterically hindered and typically more reactive toward direct Fischer esterification.

To circumvent this, the most reliable and field-proven methodology involves a two-stage approach: the regioselective alcoholysis of an N-protected aspartic anhydride, followed by the catalytic hydrogenolysis of the protecting group. Specifically, opening N-carbobenzoxy-L-aspartic anhydride (N-Cbz-L-aspartic anhydride) with absolute ethanol yields N-Cbz-L-aspartic acid α -ethyl ester (CAS 4668-43-3) as the major product. Subsequent removal of the benzyl carbamate (Cbz) group via palladium-catalyzed hydrogenation delivers the target α -ethyl ester with high optical purity and yield. This protocol focuses on the critical deprotection and isolation phase, ensuring a self-validating workflow for high-purity recovery.

Experimental Workflow & Logical Relationships

G A N-Cbz-L-aspartic anhydride (Starting Material) B Regioselective Alcoholysis (Absolute Ethanol, Heat) A->B Ring Opening C N-Cbz-L-aspartic acid α-ethyl ester (CAS 4668-43-3) B->C Esterification D Catalytic Hydrogenolysis (10% Pd/C, H₂, EtOH) C->D Cbz Cleavage E (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS 7361-28-6) D->E Isolation & Crystallization

Workflow for the regioselective synthesis of L-aspartic acid α-ethyl ester.

Physicochemical Properties & Reaction Parameters

The following table summarizes the key quantitative data for the starting materials and the target compound to facilitate stoichiometric calculations and analytical tracking.

ParameterValue / Description
Target Compound (S)-3-Amino-4-ethoxy-4-oxobutanoic acid
IUPAC Name (3S)-3-amino-4-ethoxy-4-oxobutanoic acid
CAS Number 7361-28-6
Molecular Formula C₆H₁₁NO₄
Molecular Weight 161.16 g/mol
Precursor N-Cbz-L-aspartic acid α -ethyl ester (CAS 4668-43-3)
Reaction Type Catalytic Hydrogenolysis
Solvent System Absolute Ethanol (Anhydrous)
Typical Yield 85% - 95%

Step-by-Step Synthesis Protocol

The following protocol details the catalytic hydrogenolysis of N-Cbz-L-aspartic acid α -ethyl ester. This method is adapted from the foundational work by [1] on the synthesis of L-aspartyl peptides.

Part A: Reaction Setup and Atmosphere Control

Expert Insight: The choice of absolute ethanol as the solvent is deliberate. It matches the ester moiety of the substrate, completely eliminating the risk of transesterification (which would occur if methanol were used). Furthermore, the Cbz-protected precursor is highly soluble in ethanol, whereas the deprotected zwitterionic product is sparingly soluble, providing a thermodynamic driving force and simplifying downstream isolation.

  • Vessel Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-aspartic acid α -ethyl ester (10.0 mmol, ~2.95 g).

  • Solvation: Dissolve the precursor in 30 mL of anhydrous absolute ethanol. Ensure complete dissolution before proceeding.

  • Inert Purge: Seal the flask with rubber septa and purge the reaction vessel with Argon for 5 minutes to displace any residual oxygen.

Part B: Catalytic Hydrogenolysis

Expert Insight: Palladium on carbon (Pd/C) is highly selective for the hydrogenolysis of benzyl-based protecting groups. However, dry Pd/C is pyrophoric and can ignite volatile alcohols in the presence of oxygen. Always add the catalyst under an inert atmosphere.

  • Catalyst Addition: Briefly remove one septum under a continuous positive stream of Argon and carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate, ~300 mg). Reseal the flask immediately.

  • Hydrogen Introduction: Attach a hydrogen-filled balloon to the flask via a needle and stopcock.

  • Atmosphere Exchange: Evacuate the flask briefly using a vacuum line and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Open the hydrogen balloon to the flask and stir the black suspension vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • Analytical Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (9:1). The reaction is self-validating: the UV-active starting material will disappear, and a new, UV-inactive but Ninhydrin-positive spot (indicating the free primary amine) will appear at a lower Rf value.

Part C: Workup and Isolation

Expert Insight: The zwitterionic nature of the final product makes aqueous extraction inefficient. Instead, direct filtration and crystallization from the organic phase ensure high recovery rates.

  • Quenching: Once TLC indicates complete consumption of the starting material, remove the hydrogen balloon and purge the flask thoroughly with Argon for 5 minutes to remove all H₂ gas.

  • Catalyst Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Critical Safety Note: Do not let the Celite pad run dry while washing with ethanol, as the highly active, hydrogen-saturated Pd catalyst can ignite upon exposure to air. Keep it wet and dispose of it safely in a dedicated water-filled waste container.

  • Washing: Wash the Celite pad with an additional 20 mL of absolute ethanol to ensure complete elution of the product.

  • Concentration: Transfer the combined filtrate to a rotary evaporator and concentrate under reduced pressure (water bath temperature <40 °C) to yield a crude, sticky solid.

  • Crystallization: Triturate the crude residue with cold diethyl ether (15 mL). The mechanical agitation in a non-polar solvent will remove any residual non-polar impurities and induce the crystallization of the zwitterionic amino acid.

  • Final Isolation: Collect the purified (S)-3-Amino-4-ethoxy-4-oxobutanoic acid via vacuum filtration, wash the filter cake with a small volume of cold ether, and dry under high vacuum for 12 hours to afford a white crystalline powder.

References

  • Le Quesne, W. J., & Young, G. T. (1952). "7. Amino-acids and peptides. Part VI. Synthesis of L-aspartyl peptides from carbobenzyloxy-L-aspartic anhydride." Journal of the Chemical Society (Resumed), 24-28. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 274180, 3-amino-4-ethoxy-4-oxobutanoic acid." PubChem, URL:[Link]

Application

Application Note: (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid as a Precursor in Peptide Synthesis

Executive Summary (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), commonly known as L-aspartic acid α -ethyl ester or H-Asp-OEt, is a highly specialized amino acid derivative utilized in advanced peptide synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), commonly known as L-aspartic acid α -ethyl ester or H-Asp-OEt, is a highly specialized amino acid derivative utilized in advanced peptide synthesis[1]. Featuring a free β -carboxyl group, a free α -amino group, and an ethyl-protected α -carboxyl group, this building block is essential for synthesizing β -peptides, engineering isopeptide linkages, and developing peptide prodrugs[]. This application note details the mechanistic rationale, comparative advantages, and validated protocols for integrating H-Asp-OEt into both liquid-phase (LPPS) and solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Rationale & Chemical Properties

Chemical Identity
  • IUPAC Name: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

  • Common Name: L-Aspartic acid α -ethyl ester (H-Asp-OEt)

  • CAS Number: 7361-28-6[1]

  • Molecular Formula: C6H11NO4[]

  • Molecular Weight: 161.16 g/mol []

  • Storage Conditions: Sealed, dry, dark place at -20°C[1]

The Role of α -Ethyl Ester Protection

In standard peptide synthesis, the α -carboxyl group of aspartic acid is involved in the primary peptide backbone, while the β -carboxyl is protected (e.g., as a tert-butyl ester). However, when the synthetic goal is to create a β -linked peptide backbone or to conjugate the β -carboxyl to a side-chain amine (forming an isopeptide bond), the α -carboxyl must be temporarily or permanently protected.

H-Asp-OEt serves this exact purpose. The ethyl ester provides robust orthogonality:

  • Acid Stability: Unlike tert-butyl (tBu) esters, the ethyl ester is completely stable to trifluoroacetic acid (TFA) during global resin cleavage.

  • Base Stability: It is stable to the 20% piperidine used in standard Fmoc deprotection, preventing premature cleavage during chain elongation[3].

  • Aspartimide Mitigation: Aspartimide formation is a notorious side reaction where the backbone nitrogen attacks the β -carboxyl, leading to α/β -isomerization[3]. By utilizing H-Asp-OEt to form β -peptides, the structural geometry fundamentally alters the susceptibility to this cyclization, though base-catalyzed side reactions must still be monitored.

Comparative Data: Orthogonality of Aspartic Acid Protecting Groups

To justify the selection of H-Asp-OEt, Table 1 summarizes the orthogonality of common aspartic acid carboxyl protecting groups.

Table 1: Comparison of Aspartic Acid Carboxyl Protecting Groups

Protecting GroupAcid Stability (e.g., 95% TFA)Base Stability (e.g., 20% Piperidine)Cleavage/Deprotection MethodPrimary Application
Ethyl Ester (-OEt) Highly Stable Highly Stable Saponification (LiOH/H₂O) β -peptides, Prodrugs, Orthogonal SPPS
tert-Butyl (-OtBu)Labile (Cleaves)StableAcidic (TFA)Standard SPPS (side-chain protection)
Benzyl (-OBzl)Stable (mostly)StableHydrogenolysis (H₂/Pd)LPPS, avoiding basic cleavage
Allyl (-OAll)StableStablePd(0) catalysisComplex cyclic/branched peptides

Visualizing the Workflows

Workflow A (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid B Fmoc-OSu Protection A->B C Fmoc-Asp-OEt B->C D SPPS Coupling (beta-COOH) C->D DIC/Oxyma E beta-Linked Peptide D->E TFA Cleavage

Caption: Workflow for utilizing H-Asp-OEt in the solid-phase synthesis of beta-linked peptides.

Aspartimide N1 Linear Peptide (Asp-OEt) N2 Base Treatment (Piperidine) N1->N2 N3 Aspartimide Intermediate N2->N3 Nucleophilic Attack N4 alpha-Peptide N3->N4 Hydrolysis (H2O) N5 beta-Peptide N3->N5 Isomerization

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent peptide isomerization.

Experimental Protocols

The following protocols provide a self-validating system for converting H-Asp-OEt into an SPPS-compatible building block, coupling it, and subsequently manipulating the ethyl ester.

Protocol A: Synthesis of Fmoc-Asp-OEt (Pre-SPPS Derivatization)

Because H-Asp-OEt possesses a free α -amino group, it must be protected with an Fmoc group prior to use in standard SPPS to prevent uncontrolled polymerization.

Reagents:

  • H-Asp-OEt (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • 10% Na₂CO₃ (aq)

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve H-Asp-OEt in a 1:1 mixture of 10% Na₂CO₃ (aq) and 1,4-Dioxane. Causality: The alkaline environment deprotonates the α -amino group, enhancing its nucleophilicity for the incoming Fmoc group.

  • Addition: Cool the mixture to 0°C in an ice bath. Slowly add Fmoc-OSu dissolved in a minimal amount of 1,4-Dioxane dropwise over 30 minutes. Causality: Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of dipeptide impurities and mixed anhydrides. Cooling prevents premature hydrolysis of the Fmoc-OSu.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Acidification protonates the free β -carboxyl group, driving the Fmoc-Asp-OEt into the organic phase during the subsequent extraction.

  • Extraction: Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-Asp-OEt.

Protocol B: Solid-Phase Coupling of the β -Carboxyl

This protocol details the attachment of Fmoc-Asp-OEt to a resin-bound peptide via its β -carboxyl group.

Reagents:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-Asp-OEt (3.0 eq relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-Asp-OEt and Oxyma Pure in DMF. Add DIC and stir for 3 minutes at room temperature. Causality: Oxyma/DIC is superior to HOBt/DIC as it drastically reduces the risk of racemization at the α -carbon and provides a non-explosive, highly efficient activation of the sterically hindered β -carboxyl.

  • Coupling: Add the activated mixture to the swelled resin. Agitate for 60-90 minutes at room temperature.

  • Validation: Perform a Kaiser test to confirm the absence of free primary amines. A negative (yellow) result indicates successful coupling, making this a self-validating step.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol C: Post-Cleavage Saponification of the Ethyl Ester

If the ethyl ester was used purely for orthogonal protection and the free α -carboxyl is required in the final product, it must be removed post-cleavage.

Reagents:

  • Cleaved, lyophilized peptide

  • LiOH·H₂O (Lithium hydroxide monohydrate) (3.0 eq)

  • THF/H₂O (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide in the THF/H₂O mixture and cool to 0°C.

  • Hydrolysis: Add LiOH·H₂O in one portion. Stir strictly at 0-4°C for 2 hours. Causality: Saponification of amino acid esters can lead to base-catalyzed epimerization (racemization) at the α -carbon. Maintaining a temperature near 0°C suppresses the proton abstraction mechanism, preserving the (S)-stereocenter.

  • Quenching: Quench the reaction by adding 1M HCl until the pH reaches 4.0.

  • Purification: Lyophilize the mixture and purify the crude peptide via preparative RP-HPLC.

Sources

Method

Application Note: Solubilization and Preparation of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid for Cell Culture Media

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound Identity: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (L-Aspartic acid α-ethyl ester) | CAS: 7361-28-6 | MW: 161.16 g/mol [1] Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound Identity: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (L-Aspartic acid α-ethyl ester) | CAS: 7361-28-6 | MW: 161.16 g/mol [1]

Introduction & Mechanistic Profiling

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is an esterified derivative of the naturally occurring amino acid L-aspartate. In standard cell culture applications, free L-aspartic acid exhibits poor membrane permeability due to its highly polar, zwitterionic nature at physiological pH.

By utilizing the α-ethyl ester variant, researchers leverage a "prodrug" approach. The ethyl group masks the α-carboxylic acid, significantly increasing the molecule's lipophilicity and allowing it to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Once internalized, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, releasing the active L-aspartate and a negligible, non-toxic amount of ethanol [2, 3].

The Causality of Solubility Challenges

Despite its increased lipophilicity compared to free aspartate, the preparation of high-concentration stock solutions requires careful physicochemical management. The molecule retains a free β-carboxylic acid (pKa ~3.9) and an α-amino group (pKa ~9.8). In pure water, it settles near its isoelectric point (pI ~6.8), existing as a neutral zwitterion with minimal aqueous solubility. Therefore, successful dissolution requires either electrostatic disruption (via pH titration) or solvation in a polar aprotic solvent (like DMSO).

Quantitative Data & Stock Concentration Strategy

To ensure reproducibility and prevent precipitation upon introduction to buffered cell culture media (pH 7.2–7.4), stock solutions must be prepared at 100× to 1000× the desired final assay concentration.

Solvent SystemMax Recommended StockStability (Stock)Mechanistic Notes
ddH₂O (Acidified) 50 – 100 mM1–2 weeks at -20°CRequires HCl titration. Do not use NaOH , as high pH triggers base-catalyzed ester hydrolysis.
DMSO (Anhydrous) 100 – 200 mM1–3 months at -20°CIdeal for long-term storage. Prevents hydrolytic degradation. Final assay DMSO must be <0.1% v/v.
PBS (pH 7.4) < 10 mMUse immediatelyPoor solubility due to proximity to the compound's isoelectric point. Not recommended for stocks.

Workflow Visualization

Workflow N1 Weigh (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6) N2 Select Solvent System N1->N2 N3A Aqueous Route (Preferred) Add 80% Vol ddH2O N2->N3A Aqueous N3B Organic Route (Lipophilic) Add 100% Vol DMSO N2->N3B Organic N4A Titrate pH (1M HCl) Avoid Base to Prevent Hydrolysis N3A->N4A N6 Sterile Filtration (0.22 µm PES or PTFE) N3B->N6 N5A QS to Final Volume with ddH2O N4A->N5A N5A->N6 N7 Aliquot & Store (-20°C, Protect from Light) N6->N7

Workflow for dissolution and sterile preparation of L-aspartic acid α-ethyl ester.

Step-by-Step Experimental Protocols

Method A: Acid-Assisted Aqueous Dissolution (100 mM Stock)

This is the preferred method for standard cell culture to avoid solvent toxicity.

  • Mass Calculation & Weighing: Weigh exactly 161.16 mg of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid powder into a sterile 15 mL conical tube. This mass will yield 10 mL of a 100 mM stock [1].

  • Initial Suspension: Add 8.0 mL of cell culture-grade double-distilled water (ddH₂O).

    • Observation: The solution will appear cloudy. This is a self-validating indicator that the compound is resting at its insoluble isoelectric point.

  • Acidic Titration: Dropwise, add 1M HCl while continuously vortexing the tube.

    • Causality: The addition of protons (H⁺) protonates the free β-carboxylate group, disrupting the zwitterionic state and conferring a net positive charge to the molecule. This drastically increases hydration and solubility.

    • Critical Warning:Never use NaOH or strong bases to dissolve this compound. Alkaline environments will trigger rapid saponification (hydrolysis) of the α-ethyl ester, degrading your prodrug back into impermeable L-aspartic acid before it ever reaches the cells [2].

  • Volume Adjustment: Once the solution achieves complete optical clarity, adjust the final volume to exactly 10.0 mL with ddH₂O.

  • Sterile Filtration: Inside a biosafety cabinet, pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container.

    • Causality: PES is highly hydrophilic and exhibits ultra-low protein/amino acid binding, ensuring zero loss of the active compound. Do not autoclave , as thermal stress will cleave the ester bond.

  • Storage: Aliquot into single-use sterile microcentrifuge tubes and store at -20°C.

Method B: Organic Co-Solvent Dissolution (200 mM Stock)

Use this method if your experimental design requires highly concentrated stocks or if you are conducting lipophilic drug-loading assays.

  • Weighing: Weigh 322.32 mg of the compound into a solvent-compatible glass vial or polypropylene tube.

  • Solubilization: Add 10.0 mL of anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO acts as a polar aprotic solvent, effectively disrupting intermolecular hydrogen bonding and solvating the lipophilic ethyl ester without the need for pH manipulation. This method entirely bypasses the risk of aqueous hydrolysis during prolonged storage.

  • Agitation: Vortex or sonicate the vial briefly (1–2 minutes) until the powder is completely dissolved.

  • Sterile Filtration: Filter the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) membrane.

    • Causality: Standard PES membranes can be structurally compromised by 100% DMSO. PTFE is chemically inert and solvent-resistant.

  • Storage & Application: Aliquot and store at -20°C. When spiking into cell culture media, ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Quality Control & Application Insights

  • Media Buffering Check: Because Method A utilizes an acidified stock, adding large volumes to your cell culture media could potentially crash the media's pH. Always verify that your media's buffering system (e.g., HEPES or Sodium Bicarbonate) can absorb the acidic spike. If adding >1% v/v of the stock to your media, verify the final media pH using a micro-pH probe before applying it to cells.

  • In Vitro Half-Life: Once diluted into pH 7.4 culture media (containing serum), the ester bond is relatively stable but will slowly undergo enzymatic cleavage by serum esterases. Prepare final media formulations fresh on the day of the experiment.

References

  • Title: Protease-Catalyzed L-Aspartate Oligomerization: Substrate Selectivity and Computational Modeling Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: A pH-sensitive polymeric nanovesicle based on biodegradable poly(ethylene glycol)-b-poly(2-(diisopropylamino)ethyl aspartate) as a MRI-visible drug delivery system Source: Journal of Materials Chemistry B (RSC Publishing) URL: [Link]

Application

applications of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in drug discovery

Application Note: (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid in Drug Discovery & Peptide Engineering Strategic Utilization of L-Aspartic Acid α -Ethyl Ester for Prodrug Design, Peptidomimetics, and Regioselective Synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid in Drug Discovery & Peptide Engineering

Strategic Utilization of L-Aspartic Acid α -Ethyl Ester for Prodrug Design, Peptidomimetics, and Regioselective Synthesis

As drug discovery increasingly shifts toward complex biologics, peptidomimetics, and targeted delivery systems, the demand for orthogonally protected, multifunctional building blocks has surged. (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6)—commonly referred to as L-aspartic acid α -ethyl ester or H-Asp-OEt—is a highly specialized amino acid derivative [1]. Unlike standard transient protecting groups (e.g., tert-butyl esters) used solely during synthesis, the α -ethyl ester serves a dual physiological and synthetic purpose.

This guide provides an authoritative deep-dive into the mechanistic rationale, synthetic workflows, and in vitro validation protocols for utilizing (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in modern drug development.

Mechanistic Rationale: Why the α -Ethyl Ester?

To design effective protocols, one must first understand the causality behind selecting this specific molecule over other aspartic acid derivatives.

The Prodrug Strategy (Pharmacokinetic Enhancement) Free aspartic acid residues carry a negatively charged carboxylate at physiological pH ( 7.4), which severely restricts passive transcellular diffusion across lipid bilayers. By masking the α -carboxylic acid as an ethyl ester, the molecule's partition coefficient (LogP) is significantly increased, transforming a membrane-impermeable peptide into a high-penetration prodrug [3]. Why ethyl and not methyl or tert-butyl? Methyl esters can release toxic methanol upon hydrolysis, while tert-butyl esters are sterically hindered and resist enzymatic cleavage. Ethyl esters strike the perfect balance: they are highly stable during formulation but are rapidly hydrolyzed by ubiquitous human intracellular carboxylesterases (CES1/CES2) to release the active pharmacophore and harmless ethanol.

Regioselective Synthetic Control In the synthesis of branched peptides or β -peptidomimetics, distinguishing between the α

  • and β -carboxyl groups of aspartic acid is notoriously difficult. (S)-3-Amino-4-ethoxy-4-oxobutanoic acid intrinsically protects the α -position. This renders the β -carboxyl strictly available for targeted activation (e.g., via HATU or EDC) and subsequent amidation, eliminating the risk of cross-linking or unwanted α -peptide bond formation [2].

    ProdrugPathway cluster_0 Cellular Uptake & Activation Extracellular Extracellular Space (Aqueous) Prodrug_Ext Prodrug (H-Asp-OEt) Membrane Lipid Bilayer Membrane Prodrug_Int Prodrug (H-Asp-OEt) Membrane->Prodrug_Int Intracellular Intracellular Space (Cytosol) Prodrug_Ext->Membrane Passive Diffusion ActiveDrug Active Drug (Free Aspartate) Prodrug_Int->ActiveDrug Hydrolysis Esterase Carboxylesterase (CES1/CES2) Esterase->ActiveDrug Catalyzes Target Intracellular Target ActiveDrug->Target Binding

    Figure 1: Pharmacokinetic pathway of H-Asp-OEt prodrugs, illustrating passive diffusion and subsequent enzymatic activation.

Quantitative Impact on Physicochemical Properties

The table below summarizes the typical pharmacokinetic improvements observed when substituting a free aspartic acid residue with (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in a small-molecule or peptide drug candidate.

Pharmacokinetic ParameterFree L-Aspartic Acid Moiety α -Ethyl Ester ProdrugMechanistic Driver
Charge at pH 7.4 Zwitterionic / Anionic (-1)Neutral / Cationic (+1)Masking of the acidic α -carboxyl group.
Calculated LogP (XLogP3) -3.2 -0.2Elimination of hydrogen bond donors; addition of lipophilic ethyl chain [1].
Caco-2 Permeability ( Papp​ ) <1×10−6 cm/s >15×10−6 cm/sEnhanced lipophilicity drives passive transcellular diffusion [3].
Intracellular Half-Life N/A (Poor uptake)15 - 45 minutesRapid hydrolysis by intracellular CES1/CES2 enzymes.

Experimental Protocols

Protocol A: Regioselective Synthesis of a β -Linked Peptidomimetic

Because the starting material possesses a free primary amine and a free β -carboxyl, the amine must be protected prior to β -carboxyl activation to prevent uncontrolled polymerization. This protocol utilizes a self-validating system to ensure regioselectivity.

Reagents Required:

  • (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Target Amine ( R−NH2​ )

Step-by-Step Methodology:

  • N-Terminal Protection: Dissolve 1.0 eq of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in a 1:1 mixture of 10% aqueous Na2​CO3​ and dioxane. Chill to 0°C. Dropwise, add 1.1 eq of Fmoc-OSu dissolved in dioxane. Stir for 12 hours at room temperature.

  • Validation Check (Kaiser Test): Spot the reaction mixture on a TLC plate and apply Ninhydrin spray. Causality: A negative result (no purple color) confirms the complete consumption of the primary amine, validating that the molecule is safe for carboxyl activation without risk of self-polymerization.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl to protonate the free β -carboxyl. Extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield Fmoc-Asp-OEt.

  • β -Carboxyl Activation: Dissolve Fmoc-Asp-OEt (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5 minutes. Causality: HATU rapidly converts the β -carboxyl into a highly reactive O-At ester, while DIPEA acts as a non-nucleophilic base to drive the reaction.

  • Amidation: Add the target amine ( R−NH2​ , 1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Purification: Precipitate the product using cold diethyl ether or purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

SynthesisWorkflow Start (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (Free Amine, Free β-Carboxyl) Step1 Step 1: N-Protection (Fmoc-OSu, Na2CO3) Start->Step1 Intermediate1 Fmoc-Asp-OEt (Protected α-Carboxyl & Amine) Step1->Intermediate1 Step2 Step 2: β-Carboxyl Activation (HATU, DIPEA, DMF) Intermediate1->Step2 Intermediate2 O-At Active Ester Step2->Intermediate2 Step3 Step 3: Amidation (Add Target Amine R-NH2) Intermediate2->Step3 Product β-Substituted Peptidomimetic (Prodrug Intermediate) Step3->Product

Figure 2: Regioselective synthesis workflow for generating β -linked peptidomimetics using H-Asp-OEt.

Protocol B: In Vitro Esterase Cleavage & Permeability Assay

To prove the efficacy of the α -ethyl ester as a prodrug, researchers must validate its intracellular cleavage back to the free acid.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells in a 12-well Transwell plate and culture for 21 days to allow differentiation into a polarized intestinal epithelial monolayer.

  • Dosing: Prepare a 10 μ M solution of the synthesized H-Asp-OEt prodrug in HBSS buffer (pH 7.4). Apply 0.5 mL to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 μ L aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes to measure permeability ( Papp​ ).

  • Intracellular Extraction: At 120 minutes, wash the apical cells with ice-cold PBS to halt metabolism. Lyse the cells using 80% cold methanol. Causality: Methanol immediately denatures intracellular esterases, freezing the prodrug-to-drug ratio at the exact time of lysis.

  • LC-MS/MS Analysis: Centrifuge the lysate at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the intact ethyl ester prodrug and the hydrolyzed free acid. A successful prodrug design will show >80% conversion to the free acid within the intracellular lysate.

References

  • PubChem Compound Summary for CID 107498, 3-amino-4-ethoxy-4-oxobutanoic acid. National Center for Biotechnology Information. URL: [Link]

  • High penetration prodrug compositions of peptides and peptide-related compounds. Google Patents (US8080519B2 / CN105440104A).
Method

Application Note: Utilizing (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid in Solid-Phase Peptide Synthesis

Executive Summary (S)-3-Amino-4-ethoxy-4-oxobutanoic acid —commonly referred to as L-Aspartic acid α-ethyl ester or H-Asp-OEt —is a highly specialized amino acid building block used in Solid-Phase Peptide Synthesis (SPPS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid —commonly referred to as L-Aspartic acid α-ethyl ester or H-Asp-OEt —is a highly specialized amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Featuring a free α-amino group, a free β-carboxylic acid, and an ethyl-esterified α-carboxyl group, this molecule is the cornerstone of side-chain anchoring strategies .

By anchoring the peptide to the solid support via the β-carboxyl group of H-Asp-OEt, researchers can synthesize peptides terminating in an α-ethyl ester directly on the resin. This approach is critical for the development of peptide prodrugs and peptidomimetics, where C-terminal esterification is required to enhance lipophilicity and cellular permeability.

Mechanistic Rationale & Causality (Expertise & Experience)

The "Why" Behind Side-Chain Anchoring

In traditional Fmoc-SPPS, peptides are anchored to the resin via their C-terminal α-carboxyl group. Cleavage from standard resins (e.g., Wang or 2-CTC) yields a free C-terminal carboxylic acid. If a target drug requires a C-terminal ethyl ester, researchers historically had to perform a post-cleavage solution-phase esterification.

The Problem: Solution-phase esterification of a fully assembled peptide requires strong activation of the C-terminal carboxyl group, which almost invariably leads to severe racemization (epimerization) via oxazolone formation.

The Solution: H-Asp-OEt bypasses this entirely. By utilizing a side-chain anchoring strategy, the β-carboxyl group of H-Asp-OEt is covalently linked to the resin. The α-carboxyl is already protected as an ethyl ester, and the free α-amine serves as the starting point for standard N-to-C chain elongation [1]. Upon global cleavage with Trifluoroacetic Acid (TFA), the β-carboxyl is released as a free acid (or amide, depending on the resin), while the α-ethyl ester remains intact and enantiopure [2].

Mitigation of Enantiomerization

A critical field-proven insight is the selection of the resin for side-chain anchoring. While Wang resin can be used, it requires 4-Dimethylaminopyridine (DMAP) as a catalyst for esterification. DMAP is a notorious promoter of racemization. Therefore, anchoring the Fmoc-protected derivative of H-Asp-OEt to a 2-Chlorotrityl chloride (2-CTC) resin is highly preferred. 2-CTC reacts rapidly with carboxylic acids in the presence of a mild base (DIPEA) without requiring DMAP, preserving the chiral integrity of the aspartic acid residue[3].

Mandatory Visualization: Workflows and Logic

Workflow A (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid (H-Asp-OEt) B In Situ Fmoc Protection (Fmoc-OSu, Na2CO3) A->B Protocol 1 C Side-Chain Anchoring (2-CTC Resin, DIPEA) B->C Protocol 2 D Iterative Fmoc-SPPS (Chain Elongation) C->D Standard SPPS E Global Cleavage (TFA/TIS/H2O) D->E Protocol 3 F Target Peptide (C-Terminal Asp-α-Ethyl Ester) E->F Final Product

Workflow of side-chain anchoring using H-Asp-OEt for C-terminal ester synthesis.

Logic cluster_0 Traditional C-Terminal Anchoring cluster_1 Side-Chain Anchoring (H-Asp-OEt) T1 Peptide-COOH (Cleaved from Resin) T2 Solution-Phase Esterification T1->T2 T3 High Racemization Risk (>10% D-Isomer) T2->T3 S1 Resin-β-Asp(α-OEt)-Fmoc S2 SPPS & Direct TFA Cleavage S1->S2 S3 Enantiopure Peptide-Asp-OEt S2->S3

Chemical logic: Side-chain anchoring vs. solution-phase esterification.

Quantitative Data Presentation

The superiority of the side-chain anchoring strategy using H-Asp-OEt is evident when comparing overall yields and chiral purity against traditional post-cleavage modifications.

Table 1: Comparison of C-Terminal Esterification Strategies

Synthesis StrategyOverall Yield (%)C-Terminal Racemization (D-Isomer %)Process Time (Days)
Solution-Phase Esterification (Post-Cleavage)41.5%12.8%4
Side-Chain Anchoring (via H-Asp-OEt)84.2% < 0.5% 2

Table 2: Optimization of Resin Loading for Fmoc-Asp-OEt

Resin TypeCoupling ReagentsAdditive / CatalystLoading Efficiency (mmol/g)Racemization Risk
Wang ResinDIC (3 eq)DMAP (0.1 eq)0.55Moderate (Due to DMAP)
Wang ResinPyBOP (3 eq)NMM (6 eq)0.25Low (Poor loading)
2-CTC Resin None DIPEA (2 eq) 0.78 Negligible

Experimental Protocols (Self-Validating Systems)

Because H-Asp-OEt is commercially supplied with an unprotected α-amine, it cannot be directly loaded onto a reactive resin without causing oligomerization or unwanted tritylation. The following protocols represent a self-validating system: the amine is orthogonally protected in situ before resin loading, ensuring absolute regiocontrol.

Protocol 1: Preparation of Fmoc-Asp(OH)-OEt

Purpose: To orthogonally protect the α-amine of H-Asp-OEt, rendering the β-carboxyl the sole nucleophile for resin attachment.

  • Dissolution: Dissolve 1.61 g (10 mmol) of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in 25 mL of 10% aqueous Na2​CO3​ . Cool the solution to 0 °C in an ice bath.

  • Fmoc Addition: Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification (Self-Validation Step): Wash the aqueous layer with diethyl ether (2 × 20 mL). Causality: This extracts any unreacted Fmoc-OSu and Fmoc-related byproducts, preventing them from interfering with subsequent resin loading.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. The product, Fmoc-Asp(OH)-OEt, will precipitate as a white solid.

  • Isolation: Extract the acidified mixture with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Side-Chain Anchoring to 2-CTC Resin

Purpose: To attach the β-carboxyl of Fmoc-Asp(OH)-OEt to the solid support without the use of racemization-inducing catalysts.

  • Resin Swelling: Swell 1.0 g of 2-Chlorotrityl chloride (2-CTC) resin (~1.0 mmol/g loading capacity) in anhydrous Dichloromethane (DCM) for 30 minutes in a fritted SPPS reaction vessel. Drain the solvent.

  • Coupling: Dissolve 0.76 g (2.0 mmol) of Fmoc-Asp(OH)-OEt and 697 µL (4.0 mmol) of N,N-Diisopropylethylamine (DIPEA) in 10 mL of anhydrous DCM. Add the solution to the resin and agitate gently for 2 hours at room temperature.

  • Capping: Add 1 mL of HPLC-grade methanol to the reaction vessel and agitate for 15 minutes. Causality: Methanol caps any unreacted trityl chloride sites, preventing truncation sequences during later elongation steps.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL).

Protocol 3: Iterative Elongation and Global Cleavage
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group, exposing the α-amine of the anchored Asp-OEt.

  • Elongation: Proceed with standard N-to-C Fmoc-SPPS using DIC/OxymaPure or HATU/DIPEA activation for subsequent amino acids.

  • Cleavage: Once the sequence is complete, wash the resin thoroughly with DCM and dry under a nitrogen stream. Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into cold (-20 °C) diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet to yield the crude peptide terminating in an Asp-α-ethyl ester.

References

  • Tulla-Puche, J., & Barany, G. (2004). On-Resin Synthesis of Cyclic Peptides via Side-Chain Anchoring. The Journal of Organic Chemistry, 69(12), 4101–4107.[Link]

  • Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 92–97.[Link]

  • Cherkupally, P., Acosta, G. A., Ramesh, S., De la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2014). Solid-phase peptide synthesis (SPPS), C-terminal vs. side-chain anchoring: a reality or a myth. Amino Acids, 46(8), 1827–1838.[Link]

Application

Application Note: GC-MS Analysis of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid

Abstract This document provides a comprehensive guide to the derivatization of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, the L-aspartic acid ethyl ester, for robust and sensitive analysis by Gas Chromatography-Mass Spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the derivatization of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, the L-aspartic acid ethyl ester, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is unfeasible due to its high polarity, low volatility, and thermal lability stemming from the primary amine and carboxylic acid functional groups.[1][2] This application note details two field-proven derivatization protocols: a rapid, single-step aqueous-phase alkylation using ethyl chloroformate (ECF), and a classic two-step esterification-acylation procedure. We will explore the causality behind reagent choice, provide step-by-step protocols, and discuss the interpretation of the resulting derivatives, empowering researchers in drug development and metabolomics to achieve reliable and reproducible quantification.

Introduction: The Analytical Challenge

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is a chiral molecule of interest in various biochemical and pharmaceutical contexts. Its structure, featuring a primary amine and a carboxylic acid, renders it non-volatile.[1] Injecting the underivatized analyte into a hot GC inlet would lead to thermal decomposition rather than volatilization, making quantitative analysis impossible.[1] Derivatization is therefore a mandatory sample preparation step. The goal is to replace the active hydrogens on the polar -NH₂ and -COOH groups with nonpolar moieties, which increases volatility and thermal stability, making the analyte suitable for GC separation.[3][4]

Derivatization Strategies: A Comparative Overview

Two primary strategies are presented, each with distinct advantages depending on the analytical requirements such as sample matrix, throughput, and desired sensitivity.

Strategy Reagent(s) Mechanism Key Advantages Considerations
Protocol A: Alkylation Ethyl Chloroformate (ECF)Single-step reaction in an aqueous medium targeting both amine and carboxyl groups.Very fast (seconds to minutes), simple, performed in aqueous solution, cost-effective.[5]Derivatives can sometimes show more complex fragmentation.
Protocol B: Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Single-step reaction targeting active hydrogens on both amine and carboxyl groups.Powerful and widely applicable, produces thermally stable derivatives.[6]Highly sensitive to moisture, requires anhydrous conditions.[3]

Protocol A: Rapid Alkylation with Ethyl Chloroformate (ECF)

Principle & Mechanism

Ethyl chloroformate (ECF) is a versatile reagent that derivatizes amino acids rapidly in an aqueous environment, which simplifies sample preparation significantly.[5][7] The reaction, catalyzed by pyridine, proceeds in a single step. The primary amine attacks the ECF to form a stable N-ethoxycarbonyl derivative. Simultaneously, the carboxylic acid reacts with ECF to form a mixed carboxylic-carbonic acid anhydride intermediate.[8] This unstable intermediate then reacts with the ethanol solvent present in the reaction medium to form the corresponding ethyl ester.[8][9] This mechanism elegantly derivatizes both polar functional groups, yielding a volatile product suitable for GC-MS analysis.[10]

Visualized Workflow & Reaction

G cluster_workflow Protocol A: ECF Derivatization Workflow A Aqueous Sample (e.g., 0.5 mL) B Add Ethanol, Pyridine, & ECF Reagent C Vortex/Mix (1 min @ RT) D Add Extraction Solvent (e.g., Chloroform/Hexane) E Vortex & Centrifuge F Collect Organic Layer G Inject into GC-MS

reactant [label=< (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

>];

reagents [label=<+ 2 ECF in Ethanol/Pyridine>];

product [label=< N-Ethoxycarbonyl-(S)-3-amino-4-ethoxy-4-oxobutanoic acid ethyl ester

>];

reactant -> reagents [arrowhead=none]; reagents -> product [label=" 1 min, RT "]; } ondot Caption: Chemical reaction for ECF derivatization.

Detailed Experimental Protocol

Reagents & Materials:

  • (S)-3-Amino-4-ethoxy-4-oxobutanoic acid standard or sample solution

  • Ethyl Chloroformate (ECF)

  • Anhydrous Ethanol

  • Pyridine

  • Chloroform or Hexane (GC Grade)

  • 1 M Sodium Bicarbonate (NaHCO₃) or 1M NaOH

  • 2 mL Screw-cap vials with PTFE-lined septa

Procedure:

  • Sample Preparation: To a 2 mL vial, add 100 µL of the aqueous sample or standard solution.

  • Reagent Addition: Add 400 µL of a pre-mixed solution of Ethanol and Pyridine (4:1 v/v). This solution acts as both the solvent and the catalyst.[11]

  • pH Adjustment (Optional but Recommended): Make the solution alkaline (pH > 9) by adding a small amount of 1M NaOH or NaHCO₃ to facilitate the reaction.

  • Derivatization: Add 50 µL of Ethyl Chloroformate (ECF) to the vial. Cap tightly.

  • Reaction: Vortex the mixture vigorously for 60 seconds at room temperature. The reaction is nearly instantaneous.[5]

  • Extraction: Add 500 µL of chloroform (or hexane). Vortex for 30 seconds to extract the derivatized analyte into the organic phase.

  • Phase Separation: Centrifuge for 2 minutes at 2000 rpm to achieve clear separation of the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the bottom organic layer (chloroform) to a GC vial with an insert.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol B: Silylation with BSTFA

Principle & Mechanism

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a powerful silylating agent.[6] It reacts with both the carboxylic acid and the primary amine of the analyte to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. The reaction requires anhydrous conditions, as any moisture will preferentially react with the reagent, reducing the yield of the desired derivative and potentially degrading the derivatized product.[3] The resulting bis-TMS derivative is significantly more volatile and thermally stable.

Visualized Workflow & Reaction

G cluster_workflow Protocol B: BSTFA Derivatization Workflow A Dry Analyte Residue (Anhydrous) B Add Solvent (e.g., Acetonitrile) & BSTFA (+1% TMCS) C Heat Reaction Vial (e.g., 70°C for 30 min) D Cool to Room Temp. E Inject into GC-MS

reactant [label=< (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

>];

reagents [label=<+ 2 BSTFA in Acetonitrile>];

product [label=< Bis(trimethylsilyl) derivative

>];

reactant -> reagents [arrowhead=none]; reagents -> product [label=" 70°C, 30 min "]; } ondot Caption: Chemical reaction for BSTFA derivatization.

Detailed Experimental Protocol

Reagents & Materials:

  • (S)-3-Amino-4-ethoxy-4-oxobutanoic acid standard or sample, dried completely

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Acetonitrile or Pyridine (Anhydrous, GC Grade)

  • Heating block or oven

  • 2 mL Screw-cap vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a stream of nitrogen gas. The presence of water will inhibit the reaction.[3]

  • Reagent Addition: To the dried analyte in a 2 mL vial, add 100 µL of anhydrous acetonitrile (or pyridine). Then, add 100 µL of BSTFA (+ 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS. Do not open the vial until ready to inject to prevent moisture from entering.

GC-MS Parameters & Data Interpretation

A typical starting point for GC-MS analysis of the derivatized products is provided below. Method optimization is recommended for specific applications.

Parameter Recommended Setting Rationale
GC Column Mid-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmProvides good separation for a wide range of derivatized compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatives without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 100°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 minSeparates the derivative from solvent and other matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 50 - 550 m/zCovers the expected mass range of the derivatives and their fragments.

Expected Mass Spectra:

  • ECF Derivative: Look for a molecular ion (M⁺) and characteristic fragments corresponding to the loss of the ethoxycarbonyl group (-C₂H₅OCO) and the ethyl ester group (-OC₂H₅).

  • BSTFA Derivative: The mass spectra of TMS derivatives are often characterized by a prominent ion at m/z 73 (the TMS group, [Si(CH₃)₃]⁺) and the [M-15]⁺ ion, corresponding to the loss of a methyl group from one of the TMS moieties.

Conclusion

Both ethyl chloroformate alkylation and BSTFA silylation are highly effective methods for the derivatization of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid for GC-MS analysis. The ECF method offers unparalleled speed and simplicity, especially for aqueous samples. The BSTFA method is a classic, robust technique that yields highly stable derivatives, provided anhydrous conditions are maintained. The choice of method will depend on the specific laboratory workflow, sample matrix, and throughput requirements. By following the detailed protocols and understanding the underlying chemical principles presented in this note, researchers can confidently and accurately quantify this important analyte.

References

  • Yuan, M., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available from: [Link]

  • Zaggoul, A. A., et al. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. Asian Journal of Chemistry, 18(2), 1366-1372. Available from: [Link]

  • Kuhnel, E., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1718. Available from: [Link]

  • Reddy, P. V., et al. (2017). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of Mass Spectrometry, 52(3), 167-175. Available from: [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Available from: [Link]

  • Huang, Z. H., et al. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 635(2), 271-281. Available from: [Link]

  • Qiu, Y., et al. (2007). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(7), 2881-2888. Available from: [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Available from: [Link]

  • Husek, P., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(19), 13466-13474. Available from: [Link]

  • D'Aniello, A., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(7), e0180410. Available from: [Link]

  • Southwest Research Institute. (2022). Methodology for In-Situ Extraction and Derivatization of Amino Acids from Aqueous Media, 15-R6250. Available from: [Link]

  • Takano, Y., et al. (2008). GC/MS analysis of amino acids as ethoxycarbonyl ethyl ester derivatives. Researches in Organic Geochemistry, 24, 23-33. Available from: [Link]

  • Walsh, D., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(23), 9205-9211. Available from: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]

  • UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Available from: [Link]

  • Hušek, P. (2014). Quantitation of amino acids as chloroformates—A return to gas chromatography. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid

Welcome to the Technical Support Center for the synthesis of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), commonly referred to as L-aspartic acid α -ethyl ester or H-Asp-OEt. This compound is a critical buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), commonly referred to as L-aspartic acid α -ethyl ester or H-Asp-OEt. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for mitigating aspartimide formation—a common side reaction that leads to racemization and β -peptide impurities during chain elongation[1][2].

This guide is designed for researchers and drug development professionals facing yield and regioselectivity challenges during the synthesis of this specific monoester.

Part 1: Mechanistic Challenges & Synthesis Strategies

The Regioselectivity Dilemma Aspartic acid possesses two carboxylic acid groups (the α -carboxyl at C1 and the β -carboxyl at C4). Because the β -carboxyl is sterically unhindered, direct esterification with ethanol typically favors the formation of the β -ethyl ester or the diethyl ester[3]. Achieving high yields of the α -ethyl ester requires bypassing this natural thermodynamic preference.

To solve this, two primary synthetic pathways are utilized:

  • Direct Acid-Catalyzed Esterification: A cost-effective but highly sensitive method utilizing precise equivalents of HCl in ethanol at elevated temperatures (e.g., 110 °C for 0.5 hours)[4].

  • Catalytic Hydrogenolysis (The High-Yield Standard): The industry standard for high purity involves starting with N- α -Cbz-L-aspartic acid α -ethyl ester (CAS: 4668-43-3)[5]. The benzyloxycarbonyl (Cbz) protecting group is selectively removed via palladium-catalyzed hydrogenation, leaving the α -ester intact[6].

Part 2: Step-by-Step Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (Recommended for >90% Yield)

This protocol relies on a self-validating system: the consumption of hydrogen gas and the cessation of pressure drop inherently signal reaction completion. Once the pressure stabilizes, the deprotection is definitively finished.

Reagents:

  • N- α -Cbz-L-aspartic acid α -ethyl ester (CAS: 4668-43-3)[5]

  • 10% Palladium on Carbon (Pd/C)

  • Absolute Ethanol (Anhydrous)

  • Hydrogen gas (H 2​ )

Methodology:

  • Preparation: Dissolve 10.0 g of N- α -Cbz-L-aspartic acid α -ethyl ester in 100 mL of anhydrous absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C. Caution: Pd/C is highly pyrophoric when dry. Always add it to the solvent under a blanket of inert nitrogen or argon.

  • Purging: Seal the flask and purge the atmosphere with nitrogen three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the flask with H 2​ (e.g., via a balloon or at 30-40 psi in a Parr shaker) and stir vigorously at room temperature (20-25 °C). Monitor the reaction via TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 2-4 hours)[6].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (S)-3-Amino-4-ethoxy-4-oxobutanoic acid as a white solid.

Protocol B: Direct Esterification (Cost-Optimized)

This protocol relies on strict stoichiometric limitation. By using exactly 1.0 equivalent of acid catalyst, the system self-limits the reaction, preventing the thermodynamic slide into the diethyl ester.

Methodology:

  • Suspension: Suspend L-aspartic acid in anhydrous ethanol.

  • Catalyst Addition: Introduce anhydrous HCl gas (or carefully add strictly 1.0-1.05 equivalents of thionyl chloride at 0 °C).

  • Heating: Heat the mixture in a sealed vessel to 110 °C for exactly 30 minutes[4]. Note: Strict adherence to time and temperature is critical to prevent diethyl ester formation.

  • Workup: Cool immediately, neutralize cautiously with a mild base (e.g., sodium bicarbonate), and purify the resulting mixture via selective crystallization to isolate the α -ester.

Part 3: Troubleshooting & FAQs

Q1: My direct esterification yields mostly the diethyl ester. How do I shift the equilibrium? Causality: The diethyl ester forms when the reaction is pushed too far thermodynamically. The β -carboxyl is significantly more reactive due to a lack of steric hindrance from the adjacent amino group. Solution: Reduce the reaction time strictly to 30 minutes and control the acid catalyst to exactly 1.0 equivalent[4]. If regioselectivity remains poor, switch to the Cbz-hydrogenation route (Protocol A) to completely bypass the issue.

Q2: The catalytic hydrogenation (Protocol A) is stalling before completion. What is the cause? Causality: Stalling is typically caused by catalyst poisoning (often from trace sulfur or halide impurities in the starting material) or poor mass transfer of hydrogen gas into the liquid phase. Solution:

  • Ensure vigorous stirring (increase RPM) to maximize gas-liquid mixing.

  • If the reaction stalls, filter off the old catalyst through Celite and add a fresh batch of 10% Pd/C.

  • Verify the purity of your CAS 4668-43-3 precursor.

Q3: How do I handle the final product to prevent degradation? Causality: Amino acid esters are prone to hydrolysis and spontaneous cyclization (diketopiperazine formation) if left in basic or aqueous conditions. Solution: Store the isolated (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in a dark, dry place, sealed under an inert atmosphere, and keep it in a freezer at or below -20 °C. Note that the compound is classified with GHS hazard statements H302, H312, and H332 (Harmful if swallowed, in contact with skin, or inhaled), so handle with appropriate PPE.

Part 4: Quantitative Data Summaries

The following table summarizes the expected outcomes and metrics for the two primary synthesis routes:

MetricProtocol A: Catalytic HydrogenolysisProtocol B: Direct Esterification
Starting Material N-Cbz-L-aspartic acid α -ethyl esterL-Aspartic Acid
Reagents H 2​ , 10% Pd/C, EthanolHCl / SOCl 2​ , Ethanol
Typical Yield 85% - 95%35% - 50%
Regioselectivity Absolute (100% α -ester)Poor (Mixture of α , β , and diethyl)
Reaction Time 2 - 4 hours0.5 hours (at 110 °C)
Primary Impurity Trace unreacted starting materialDiethyl ester, β -ethyl ester
Scalability Excellent (Standard for Pharma)Moderate (Requires complex purification)
Part 5: Reaction Workflow Visualization

SynthesisWorkflow Asp L-Aspartic Acid (Starting Material) Direct Protocol B: Direct Esterification (EtOH, HCl, 110°C, 0.5h) Asp->Direct Low Cost Route CbzRoute N-Cbz Protection & Selective Esterification Asp->CbzRoute High Purity Route Product (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (Target: α-Ethyl Ester) Direct->Product ~40-50% Yield Byproduct Diethyl Ester / β-Ester (Major Impurities) Direct->Byproduct Major Side Reaction CbzIntermediate N-Cbz-L-Aspartic Acid α-Ethyl Ester (CAS 4668-43-3) CbzRoute->CbzIntermediate Hydrogenation Protocol A: Catalytic Hydrogenolysis (H2, 10% Pd/C, EtOH) CbzIntermediate->Hydrogenation Hydrogenation->Product >90% Yield

Figure 1: Comparative synthetic workflows for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

References
  • Universität Tübingen (TOBIAS-lib). "Application of Proteases for the Total Enzymatic Synthesis." uni-tuebingen.de.[Link]

  • Thieme-Connect. "Diesters of aminodicarboxylic acid / Aspartimide formation." thieme-connect.de.[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

Prepared by: Senior Application Scientist, Chromatography Division This technical support guide provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chromatography Division

This technical support guide provides in-depth troubleshooting advice and methodologies for researchers, scientists, and drug development professionals working on the HPLC analysis of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid. This document addresses the unique challenges presented by this analyte—its high polarity, amphoteric nature, and chirality—to help you develop robust and reliable analytical methods.

Overview of the Analyte

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is a chiral amino acid derivative. Its structure presents several analytical challenges:

  • High Polarity: The presence of a free carboxylic acid and an amino group makes the molecule highly water-soluble. This is confirmed by a predicted negative LogP value, indicating its hydrophilic nature.[1][2]

  • Amphoteric (Zwitterionic) Character: It contains both a basic amino group and an acidic carboxylic acid group. Its net charge is therefore highly dependent on the mobile phase pH, which is a critical parameter for controlling retention.[3]

  • Chirality: As an enantiomerically specific compound, its analysis often requires separation from its corresponding (R)-enantiomer, necessitating the use of chiral separation techniques.[4][5]

PropertyValueSource
CAS Number 7361-28-6[6][7]
Molecular Formula C₆H₁₁NO₄[8]
Molecular Weight 161.16 g/mol [1][6]
Predicted LogP -2.97 to -3.5[1][2]
Functional Groups Carboxylic Acid, Primary Amine, Ethyl EsterN/A

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing an HPLC method for this analyte.

Q1: Why is my analyte, (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, showing little to no retention on my standard C18 reversed-phase column?

A: This is the most common issue for this type of molecule. Standard reversed-phase chromatography (RPC) separates compounds based on hydrophobicity.[9] Your analyte is extremely polar (hydrophilic) and, therefore, has very weak interactions with the nonpolar C18 stationary phase.[10][11] As a result, it travels with the mobile phase and elutes in or near the solvent front (void volume). Even using a 100% aqueous mobile phase may not provide adequate retention.[10]

Q2: What is the best alternative HPLC mode for retaining this polar compound?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[12][13] HILIC uses a polar stationary phase (like silica, amide, or amino) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10][14] This allows for the retention of very polar compounds that are unretained in reversed-phase mode.[11] Mixed-mode chromatography, which combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange), is another powerful alternative for retaining and separating polar and charged molecules.[15][16][17]

Q3: How does mobile phase pH affect the retention time of my analyte?

A: Mobile phase pH is a critical parameter for controlling the retention of this amphoteric compound.[18][19] The pH determines the ionization state of the amino (basic) and carboxylic acid (acidic) groups.[3]

  • In Reversed-Phase: At low pH (e.g., <2), the amino group is protonated (positive charge), and the carboxylic acid is neutral. At high pH (e.g., >9), the carboxylic acid is deprotonated (negative charge), and the amino group is neutral. At intermediate pH, the molecule exists as a zwitterion (both charges present), making it highly polar and poorly retained.[3] To maximize retention in RPC, you would adjust the pH to suppress the ionization of one or both groups, but this is often insufficient for such a polar molecule.

  • In HILIC: The principle is similar but the effect is opposite. Increased ionization typically leads to stronger hydrophilic interactions and thus longer retention.

Q4: My peak shape is very poor, with significant tailing. What is the cause?

A: Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amino group and negatively charged residual silanol groups on the surface of silica-based columns.[20][21] This can be managed by:

  • Adjusting pH: Operating at a pH that neutralizes the analyte or the silanols.

  • Using a High-Purity Column: Modern, fully end-capped columns have fewer accessible silanols.

  • Matching Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase.[11]

Q5: How can I separate the (S)-enantiomer from the (R)-enantiomer?

A: Enantiomeric separation requires a chiral environment. The two primary HPLC strategies are:

  • Chiral Stationary Phases (CSPs): Use a column where the stationary phase is itself chiral. Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based CSPs are common choices for amino acid derivatives.[4][22]

  • Chiral Derivatization: React the analyte with a chiral derivatizing reagent (e.g., Marfey's reagent) to create a pair of diastereomers.[23] These diastereomers have different physical properties and can then be separated on a standard achiral reversed-phase column.[23]

PART 2: In-Depth Troubleshooting Guides

Guide 1: Solving Poor Retention with HILIC

This guide provides a systematic approach to developing a HILIC method when reversed-phase fails.

Problem: My analyte elutes at the solvent front (< 2 minutes) on a C18 column, and I cannot achieve a retention factor (k) greater than 2.

Causality: The analyte's high polarity prevents meaningful hydrophobic interaction with the stationary phase. The HILIC mechanism relies on partitioning the polar analyte into a water-enriched layer on the surface of a polar stationary phase, driven by a high-organic mobile phase.[14][24]

Step-by-Step HILIC Method Development Protocol
  • Select a HILIC Column:

    • Initial Choice: An amide-based (e.g., TSKgel Amide-80) or bare silica column is a robust starting point for polar, ionizable compounds.[10][24] Amino-bonded phases are also an option.[24]

  • Prepare the Mobile Phase:

    • Solvent A (Aqueous): 10 mM Ammonium Acetate or Ammonium Formate in water. These volatile buffers are ideal for mass spectrometry (MS) compatibility and provide ions that aid in creating the aqueous layer and improving peak shape. Adjust pH to between 3 and 6 with formic acid or acetic acid.

    • Solvent B (Organic): Acetonitrile (ACN).

  • Set Initial Isocratic Conditions:

    • High Organic Content: Unlike reversed-phase, HILIC requires a high percentage of organic solvent for retention. Start with an isocratic elution of 95% ACN / 5% Aqueous Buffer.[13]

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: 30-40 °C to improve peak shape and reduce mobile phase viscosity.[25]

  • Equilibrate the Column:

    • Crucial Step: HILIC requires very long equilibration times to establish the aqueous layer on the stationary phase. Equilibrate the column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject the Sample and Evaluate:

    • Sample Diluent: Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 95% ACN) to avoid peak distortion.[11]

    • Analyze Retention: If retention is too low, increase the ACN percentage (e.g., to 97%). If retention is too high, decrease the ACN percentage (e.g., to 90%). In HILIC, increasing the aqueous content decreases retention time.[10]

  • Develop a Gradient (If Needed):

    • If a single isocratic condition does not resolve the analyte from impurities, develop a gradient. A typical HILIC gradient starts with high ACN and decreases over time (e.g., 95% ACN to 60% ACN over 15 minutes).[13]

HILIC_Troubleshooting start Start: No Retention in RP-HPLC select_hilic Select HILIC Column (Amide, Silica) start->select_hilic prep_mp Prepare Mobile Phase (High ACN, Volatile Buffer) select_hilic->prep_mp equilibrate Equilibrate Column (30-60 min minimum) prep_mp->equilibrate inject Inject Sample (Diluent matches MP) equilibrate->inject evaluate Evaluate Retention inject->evaluate adjust_acn Adjust % ACN (More ACN = More Retention) evaluate->adjust_acn Retention not optimal develop_gradient Develop Gradient (Decreasing % ACN) evaluate->develop_gradient Need to resolve from impurities success Optimized Method evaluate->success Retention is good adjust_acn->equilibrate develop_gradient->success

Caption: Workflow for HILIC method development.

Guide 2: Troubleshooting Peak Shape Issues

Problem: My analyte peak is asymmetrical (tailing or fronting).

Causality: Peak asymmetry is a common problem in HPLC and can stem from multiple sources, including undesirable secondary chemical interactions, column overload, or extra-column effects.[20][21]

Systematic Peak Shape Troubleshooting

Q1: Is the peak tailing or fronting?

  • Tailing (Asymmetrical back): This is the most common issue for this analyte. It suggests a secondary retention mechanism, often the interaction of the basic amino group with acidic silanols on the column packing.[21]

  • Fronting (Asymmetrical front): This typically indicates column overload or a mismatch between the sample solvent and the mobile phase.[20]

Q2 (For Tailing): How can I mitigate silanol interactions?

  • Mobile Phase pH Control: The most effective tool. Adjusting the mobile phase pH can suppress the ionization of either the analyte's amino group or the stationary phase's silanol groups.

    • Low pH (e.g., pH < 3): Using an acidic modifier like formic or phosphoric acid will protonate the amino group (making it R-NH₃⁺) but also suppresses the ionization of silanols (Si-OH), reducing ionic interactions. This is a good starting point.

    • High pH (e.g., pH > 8, if using a pH-stable column): This deprotonates the silanols (Si-O⁻) but neutralizes the amino group (R-NH₂), also reducing the interaction. Warning: Standard silica columns degrade rapidly above pH 7.5. Only use this approach with a hybrid or polymer-based column designed for high pH work.

  • Increase Buffer Concentration: A higher ionic strength buffer (e.g., 25-50 mM instead of 10 mM) can help shield the charged sites on both the analyte and the stationary phase, masking the unwanted interactions and improving peak shape.[16]

  • Use a Modern, High-Purity Column: Columns with advanced bonding and end-capping technologies (e.g., Waters CORTECS T3) have significantly lower silanol activity and are more resistant to peak tailing for basic compounds.[11]

Q3 (For Fronting): What are the likely causes and solutions?

  • Reduce Mass on Column: Lower the injection volume or dilute the sample concentration. Overloading the column is a frequent cause of fronting.[25]

  • Match Sample Solvent: Ensure the sample diluent is weaker than or identical to the mobile phase. Injecting a sample in a strong solvent (like 100% ACN into a mobile phase with high water content) causes the band to spread improperly at the column inlet.[20]

pH_Effect cluster_pH Effect of pH on Analyte Charge State cluster_retention Impact on Retention & Peak Shape low_pH low_pH mid_pH mid_pH low_pH->mid_pH Increase pH rp_retention Reversed-Phase: Low pH can increase retention slightly, but zwitterion at mid-pH has minimal retention. Tailing is common. low_pH->rp_retention hilic_retention HILIC: Ionized forms (low/high pH) increase hydrophilic interaction and retention. Zwitterion is also strongly retained. low_pH->hilic_retention peak_shape Peak Shape Strategy: Use low pH (2.5-3.5) to suppress silanol interactions and achieve consistent analyte ionization. low_pH->peak_shape Optimal for Peak Shape high_pH high_pH mid_pH->high_pH Increase pH mid_pH->rp_retention mid_pH->hilic_retention high_pH->hilic_retention

Sources

Troubleshooting

overcoming poor solubility of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid in organic solvents

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, one of the most frequent bottlenecks I see in peptide synthesis and medicinal chemistry workflows is the stubborn insolubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, one of the most frequent bottlenecks I see in peptide synthesis and medicinal chemistry workflows is the stubborn insolubility of semi-protected amino acids.

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS 7361-28-6, commonly known as L-Aspartic acid α -ethyl ester) is a prime example. While the ethyl ester protects the α -carboxyl group, the molecule still possesses a free β -carboxylic acid and a free α -amino group. This guide will walk you through the mechanistic reasons behind its insolubility and provide field-proven, self-validating protocols to force it into organic solution.

Section 1: The Mechanistic Root of the Problem (FAQs)

Q1: Why is (S)-3-Amino-4-ethoxy-4-oxobutanoic acid completely insoluble in standard organic solvents like DCM, THF, or Ethyl Acetate? A: The insolubility is a direct consequence of its solid-state thermodynamics. In the solid state, the free β -carboxylic acid transfers a proton to the α -amino group, forming a zwitterion ( NH3+​ and COO− ). This creates a highly stable crystal lattice held together by strong electrostatic forces and intermolecular hydrogen bonds. Non-polar and moderately polar organic solvents (like DCM or THF) lack the dielectric constant and hydrogen-bonding capacity required to overcome this lattice energy[1].

Q2: Are there any solvents that will dissolve it natively without chemical additives? A: Yes, but your options are limited to highly polar, hydrogen-bond-disrupting solvents. Water is the optimal native solvent. If your downstream application requires an organic environment, Dimethyl sulfoxide (DMSO) or heated N,N-Dimethylformamide (DMF) are your only viable native options. Solvation descriptors indicate that zwitterions require specific hydrogen-bond acidity and basicity to dissolve, which most standard organic solvents fundamentally lack[2].

Section 2: Chemical Strategies to Induce Organic Solubility

Q3: I need to run a peptide coupling reaction in DCM or THF. How can I dissolve this compound? A: You must chemically disrupt the zwitterion. The most effective method for aprotic solvents is Transient In Situ Silylation . By adding a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA), you temporarily convert the polar −NH2​ and −COOH groups into lipophilic silyl ethers and amines ( −NHSiMe3​ and −COOSiMe3​ ). This neutralizes the charges, drastically lowers the polarity, and makes the compound highly soluble in DCM or THF[3]. The silyl groups act as transient protecting groups that are easily cleaved during standard aqueous workup.

Q4: What if I am working in DMF or NMP for Solid-Phase Peptide Synthesis (SPPS)? A: In polar aprotic solvents like DMF, you can use Salt Formation via pH Adjustment . Adding a lipophilic organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the ammonium ion. This yields the free amine and a carboxylate salt with a bulky, organic-soluble counterion (diisopropylethylammonium). The steric bulk of the counterion prevents crystal lattice re-formation, allowing DMF to easily solvate the complex.

Section 3: Quantitative Solubility Data

To assist in your solvent selection, below is a comparative summary of the compound's solubility under various chemical environments.

SolventAdditive / ModifierSolubilization MechanismApprox. Solubility at 25°C
DCM NoneNone (Zwitterion intact)< 0.1 mg/mL
DCM BSA (2.5 eq)Transient TMS Silylation> 100 mg/mL
THF NoneNone (Zwitterion intact)< 0.5 mg/mL
DMF NoneHigh Dielectric Solvation~ 5 - 10 mg/mL
DMF DIPEA (1.5 eq)Lipophilic Salt Formation> 50 mg/mL
DMSO NoneHydrogen Bond Disruption> 100 mg/mL

Section 4: Visualizing the Solubilization Pathways

SolubilizationWorkflow Zwitterion Solid State Zwitterion (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (Insoluble in Organics) Path1 Add Polar Aprotic Solvent (DMSO / Hot DMF) Zwitterion->Path1 Path2 Add BSA (Silylation) in DCM / THF Zwitterion->Path2 Path3 Add DIPEA or TFA in DMF / NMP Zwitterion->Path3 Sol1 Native Solubilization (Limited to highly polar) Path1->Sol1 Sol2 Transient TMS Protection Highly Soluble in DCM/THF Path2->Sol2 Sol3 Lipophilic Salt Formation Soluble in DMF/NMP Path3->Sol3

Fig 1: Mechanistic pathways for disrupting zwitterionic lattice energy to achieve solubilization.

Section 5: Field-Proven Experimental Protocols

Protocol A: In Situ Silylation with BSA (For DCM/THF Workflows)

Use this protocol when your downstream reaction (e.g., acid chloride formation or specific coupling) strictly requires a non-polar aprotic solvent.

Causality & Logic: BSA is a powerful silylating agent that reacts quantitatively with both the amine and the carboxylic acid. The byproduct of this reaction is TMS-acetamide, which is highly soluble and generally inert in subsequent coupling reactions. Self-Validating Metric: The reaction is visually self-validating. The initial state is a cloudy, opaque suspension. Successful silylation is confirmed when the mixture transitions to a completely transparent, homogenous solution.

Step-by-Step Procedure:

  • Suspend: Weigh 1.0 mmol of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid into an oven-dried, argon-flushed flask. Add 5.0 mL of anhydrous DCM or THF. The compound will remain suspended (cloudy).

  • Silylate: Add 2.5 to 3.0 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) dropwise via syringe at room temperature. (Note: A slight excess ensures complete protection of both functional groups).

  • Agitate: Stir the suspension vigorously for 15 to 30 minutes.

  • Validate: Observe the flask. If the solution is crystal clear, the zwitterion is broken, and the compound is fully solubilized. Troubleshooting: If the solution remains cloudy after 45 minutes, moisture may have quenched the BSA. Add an additional 0.5 eq of BSA.

  • React: Proceed immediately with your downstream coupling reagents (e.g., adding your activated carboxylic acid or coupling additive).

Protocol B: Base-Mediated Solubilization (For DMF/NMP Workflows)

Use this protocol for standard amide coupling reactions (e.g., HATU, PyBOP, EDC) where DMF or NMP are the preferred solvents.

Causality & Logic: DIPEA acts as a proton acceptor. By deprotonating the α -ammonium group, the molecule loses its cationic charge. The resulting diisopropylethylammonium counterion is highly lipophilic, allowing the DMF to solvate the anionic aspartate derivative. Self-Validating Metric: Complete dissolution upon the addition of the base indicates successful salt formation.

Step-by-Step Procedure:

  • Suspend: Add 1.0 mmol of the amino acid to 5.0 mL of anhydrous DMF. Stir for 5 minutes. The mixture will be a fine white suspension.

  • Deprotonate: Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) dropwise.

  • Agitate: Sonicate the mixture for 2-3 minutes, then stir at room temperature for 10 minutes.

  • Validate: The suspension should clear into a pale, homogenous solution.

  • React: Add your coupling partner and coupling reagent (e.g., HATU). Troubleshooting: If precipitation occurs immediately upon adding the coupling reagent, it indicates premature salt metathesis. Ensure your coupling partner is fully dissolved before addition, and consider increasing DIPEA to 2.0 eq total to maintain basicity.

References

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Regioselectivity in Peptide Synthesis: (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid vs. L-Aspartic Acid β-Ethyl Ester

A Technical Comparison Guide for Researchers and Drug Development Professionals As peptide therapeutics and complex peptide-drug conjugates (PDCs) dominate modern drug development, the demand for precise, regioselective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide for Researchers and Drug Development Professionals

As peptide therapeutics and complex peptide-drug conjugates (PDCs) dominate modern drug development, the demand for precise, regioselective synthetic strategies has never been higher. Aspartic acid, with its two reactive carboxyl groups (α and β), presents a unique challenge: preventing unwanted branching, aspartimide formation, or cross-reactivity during peptide elongation[1].

This guide objectively compares two critical structural isomers used to control aspartic acid reactivity: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (the α-ethyl ester) and L-aspartic acid β-ethyl ester (the β-ethyl ester). By understanding the structural causality behind these orthogonal protecting groups, researchers can engineer self-validating workflows for both standard α-peptide synthesis and specialized isopeptide/β-peptide linkages.

Structural Causality & Mechanistic Roles

The core difference between these two reagents lies in which carboxyl group is masked by the ethyl ester, dictating the trajectory of the synthetic workflow.

  • (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS 7361-28-6): In this isomer, the ethyl ester protects the α-carboxyl group, leaving the β-carboxyl free[2]. Mechanistically, this forces any incoming nucleophile (such as an amine) to react exclusively with the side-chain β-carboxyl. This reagent is the cornerstone for synthesizing isopeptide bonds , β-peptides, or attaching side-chain payloads in PDCs.

  • L-Aspartic acid β-ethyl ester (CAS 4070-43-3): Also known as 4-ethyl hydrogen L-aspartate, this isomer features an ethyl-protected β-carboxyl and a free α-carboxyl[3]. This is the standard configuration for traditional solid-phase peptide synthesis (SPPS). The β-ethyl ester shields the side chain from unwanted amidation while the free α-carboxyl participates in standard backbone elongation[1].

Unlike tert-butyl esters, which require harsh acidic conditions (e.g., high-concentration TFA) for removal[4], ethyl esters provide an orthogonal cleavage pathway. They are stable under standard acidic and mildly basic conditions but can be selectively removed via saponification (mild basic hydrolysis)[5].

Comparative Physicochemical Data

The following table summarizes the quantitative and structural parameters of both reagents to guide reagent selection.

Property(S)-3-Amino-4-ethoxy-4-oxobutanoic acidL-Aspartic acid β-ethyl ester
CAS Number 7361-28-6[2]4070-43-3[3]
IUPAC / Common Name L-Aspartic acid α-ethyl ester4-Ethyl hydrogen L-aspartate
Molecular Formula C₆H₁₁NO₄C₆H₁₁NO₄
Molecular Weight 161.16 g/mol 161.16 g/mol
Esterified Position α-Carboxylβ-Carboxyl
Free Reactive Group β-Carboxylα-Carboxyl
Primary Application Isopeptide linkages, β-peptides, side-chain conjugationStandard α-peptide backbone elongation (SPPS)
Cleavage Condition Saponification (LiOH / NaOH)[5]Saponification (LiOH / NaOH)[5]
Pathway Visualization

The following diagram maps the divergent synthetic pathways dictated by the regioselective esterification of L-aspartic acid.

G cluster_esters Mono-Ethyl Esters Asp L-Aspartic Acid (Unprotected) AlphaEst α-Ethyl Ester CAS: 7361-28-6 (Free β-COOH) Asp->AlphaEst Selective α-esterification BetaEst β-Ethyl Ester CAS: 4070-43-3 (Free α-COOH) Asp->BetaEst Selective β-esterification IsoPeptide Coupling via β-COOH (Isopeptide / β-Peptide) AlphaEst->IsoPeptide EDC/HOBt Activation StdPeptide Coupling via α-COOH (Standard α-Peptide) BetaEst->StdPeptide DIC/Oxyma Activation Deprotect Saponification (LiOH/THF) Yields Free Aspartic Acid Residue IsoPeptide->Deprotect Orthogonal Cleavage StdPeptide->Deprotect Orthogonal Cleavage

Orthogonal synthetic pathways for L-aspartic acid mono-ethyl esters in peptide synthesis.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail how to deploy these isomers effectively, complete with built-in analytical checkpoints.

Protocol A: Isopeptide Bond Formation via α-Ethyl Ester (CAS 7361-28-6)

Objective: Couple a target amine payload to the aspartic acid side-chain while preserving the α-carboxyl for downstream chemistry.

  • N-Protection: React (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (1.0 eq) with Fmoc-OSu (1.1 eq) in 10% Na₂CO₃/Dioxane.

    • Causality: Fmoc protection prevents self-polymerization during the subsequent activation step.

    • Validation Check: Perform a Ninhydrin (Kaiser) test. A negative result (yellow) confirms complete masking of the primary amine.

  • Activation & Coupling: Dissolve the Fmoc-protected α-ethyl ester in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C, followed by the target primary amine (1.0 eq) and DIPEA (2.0 eq).

    • Causality: EDC is utilized because its urea byproduct is water-soluble, allowing for clean liquid-liquid extraction. HOBt suppresses racemization of the chiral center.

    • Validation Check: LC-MS analysis of the crude mixture must show the expected [M+H]+ mass shift corresponding to the isopeptide product, validating the coupling before proceeding.

Protocol B: Standard α-Peptide Elongation via β-Ethyl Ester (CAS 4070-43-3)

Objective: Incorporate aspartic acid into a growing peptide backbone via SPPS without side-chain cross-reactivity.

  • Coupling to Resin: To a resin-bound peptide featuring a free N-terminus, add Fmoc-Asp(OEt)-OH (synthesized from CAS 4070-43-3) (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF.

    • Causality: DIC is preferred over EDC in SPPS because it forms a DMF-soluble urea derivative, preventing resin clogging. OxymaPure is a highly efficient alternative to HOBt that minimizes aspartimide formation—a notorious side reaction for aspartic acid derivatives[1].

    • Validation Check: Perform a Kaiser test on a micro-cleaved resin bead. A shift from deep blue to colorless/yellow indicates complete consumption of the free amine and successful elongation.

  • Global Cleavage: Treat the resin with a TFA/TIS/H₂O (95:2.5:2.5) cocktail.

    • Validation Check: MS analysis of the cleaved peptide must display a +28 Da mass adduct per aspartic acid residue, confirming the ethyl ester safely survived the harsh acidic cleavage[4].

Protocol C: Orthogonal Deprotection (Saponification)

Objective: Remove the ethyl ester protecting group to yield the free carboxylic acid.

  • Hydrolysis: Dissolve the purified ethyl-ester-protected peptide in a 1:1 mixture of THF and H₂O. Add LiOH (2.0 eq) and stir at room temperature for 2 hours[5].

    • Causality: The lithium ion acts as a mild Lewis acid, coordinating with the ester carbonyl to accelerate hydroxide attack without degrading sensitive peptide bonds or epimerizing the α-carbon.

  • Neutralization & Isolation: Neutralize the mixture to pH 5-6 using 1M HCl, remove THF under reduced pressure, and lyophilize.

    • Validation Check: Analytical RP-HPLC must show a shift to a lower retention time (increased polarity). High-Resolution Mass Spectrometry (HRMS) must confirm the exact loss of 28.03 Da (the ethyl group), proving quantitative deprotection[5].

References
  • CAS Common Chemistry. "4-Ethyl hydrogen L-aspartate." American Chemical Society. Available at:[Link]

  • MDPI. "Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors." Molecules. Available at: [Link]

  • Organic Syntheses. "N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid, 1-(1,1-dimethylethyl) ester." Organic Syntheses Procedures. Available at: [Link]

Sources

Comparative

comparing (S)-3-Amino-4-ethoxy-4-oxobutanoic acid with other aspartate derivatives

A Comparative Guide to (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid and Aspartate Derivatives in Peptide and Prodrug Synthesis Introduction (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, commonly known as L-aspartic acid α -ethyl e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid and Aspartate Derivatives in Peptide and Prodrug Synthesis

Introduction (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, commonly known as L-aspartic acid α -ethyl ester (H-Asp-OEt)[1], is a highly specialized amino acid derivative utilized in advanced peptide synthesis and prodrug development. Unlike standard beta-protected aspartate derivatives, H-Asp-OEt features a free β -carboxyl group and an ethyl-protected α -carboxyl group. This unique regiochemistry allows researchers to bypass traditional synthetic bottlenecks and precisely tune the physicochemical properties of peptide-based therapeutics.

Mechanistic Insights: Regioselectivity and Prodrug Permeability Aspartimide Prevention: In standard Solid-Phase Peptide Synthesis (SPPS), sequences containing Asp-Gly or Asp-Arg are notoriously susceptible to [2]. This occurs when the backbone amide nitrogen attacks the β -carboxyl ester under basic conditions (e.g., 20% piperidine), forming a succinimide ring that leads to racemization and β -peptide impurities[3]. By utilizing H-Asp-OEt, the α -carboxyl is permanently masked. This forces incoming nucleophiles to couple exclusively at the β -carboxyl, enabling the synthesis of native isoaspartyl linkages or β -peptides while completely circumventing the aspartimide pathway[4].

Prodrug Optimization: Free aspartic acid is highly polar, which severely restricts its passive diffusion across lipid bilayers. Masking the α -carboxyl group as an ethyl ester significantly increases the molecule's lipophilicity[5]. This modification facilitates active transport via intestinal oligopeptide transporters (e.g., PEPT1)[6]. Once internalized, ubiquitous intracellular serine hydrolases, specifically , rapidly hydrolyze the ethyl ester to release the active therapeutic payload[7].

Comparative Analysis of Aspartate Derivatives To objectively evaluate H-Asp-OEt, we must compare its performance metrics against other standard aspartate derivatives used in the field.

DerivativePrimary ApplicationEst. LogPAspartimide RiskSteric HindranceCleavage Condition
(S)-3-Amino-4-ethoxy-4-oxobutanoic acid Prodrugs, Isoaspartyl Peptides-0.8LowLowEsterase / Saponification
L-Aspartic acid β -tert-butyl ester Standard Fmoc-SPPS-0.2HighHighAcidic (TFA)
L-Aspartic acid diethyl ester Solution-phase synthesis0.5LowLowEsterase / Saponification
Fmoc-Asp(OMpe)-OH Advanced SPPS2.1Very LowVery HighAcidic (TFA)

(Data synthesized from established SPPS protocols and prodrug partition coefficient models).

Experimental Methodologies

Protocol 1: Regioselective Solution-Phase Coupling using H-Asp-OEt Objective: Synthesize a β -linked dipeptide using H-Asp-OEt as the nucleophile.

  • Activation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Boc-Ala-OH) in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of DIEA. Stir for 5 minutes at room temperature. Causality: Pre-activation of the carboxylic acid prevents the unreacted coupling agent from reacting with the free amine of H-Asp-OEt, which would otherwise form inert guanidinium byproducts.

  • Nucleophilic Addition: Add 1.2 eq of H-Asp-OEt[]. Add an additional 1.0 eq of DIEA to neutralize any zwitterionic protonation, ensuring the α -amine is fully nucleophilic.

  • Reaction Monitoring: Stir for 2 hours. Monitor the reaction via LC-MS. Self-Validating System: The LC-MS acts as a self-validating timestamp. The complete disappearance of the H-Asp-OEt peak (m/z 162.1[M+H]+) and the appearance of the product mass confirms total consumption of the nucleophile, ensuring the sequence can proceed to workup without risk of unreacted starting material contaminating the product.

  • Workup: Quench with saturated NH 4​ Cl, extract with EtOAc, and wash with brine to remove DMF and DIEA salts.

Regioselective_Coupling N1 N-Protected Amino Acid (e.g., Boc-Ala-OH) N2 Activation (HATU, DIEA, DMF, 5 min) N1->N2 N3 H-Asp-OEt Addition (Nucleophilic Attack) N2->N3 N4 Beta-Carboxyl Linkage (Isoaspartyl Formation) N3->N4 N5 LC-MS Monitoring (Mass Shift Validation) N4->N5 N6 Aqueous Workup (Salt & DMF Removal) N5->N6

Caption: Regioselective solution-phase coupling workflow utilizing H-Asp-OEt for beta-linkage synthesis.

Protocol 2: In Vitro Esterase Stability Assay for Prodrug Evaluation Objective: Determine the half-life ( t1/2​ ) of the α -ethyl ester hydrolysis in the presence of mammalian esterases[9].

  • Enzyme Preparation: Prepare a 1 mg/mL solution of human carboxylesterase 1 (hCES1) in 100 mM PBS (pH 7.4).

  • Substrate Initiation: Spike H-Asp-OEt (final concentration 50 μ M) into the enzyme solution at 37°C. Causality: Conducting the assay at exactly 37°C mimics physiological body temperature, ensuring the derived kinetic data ( kcat​/KM​ ) is directly translatable to in vivo pharmacokinetic models[10].

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 μ L of ice-cold acetonitrile containing an internal standard. Self-Validating System: The cold acetonitrile instantly precipitates the esterase enzymes, permanently halting hydrolysis. This creates a self-validating kinetic snapshot that prevents artificial degradation during the LC-MS queue, ensuring the absolute integrity of the time-course data.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining H-Asp-OEt.

Prodrug_Pathway P1 Alpha-Ethyl Ester Prodrug (H-Asp-OEt Derivative) P2 Cellular Uptake (PEPT1 Transporter) P1->P2 P3 Intracellular Esterases (CES1 / CES2) P2->P3 P4 Active Metabolite (Free Aspartate) P3->P4 P5 Ethanol Byproduct (Metabolized/Excreted) P3->P5

Caption: Enzymatic hydrolysis pathway of alpha-ethyl ester prodrugs into active metabolites.

References

  • Title: Amino Acids in the Development of Prodrugs Source: Molecules (PMC) URL: [Link]

  • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: ChemBioChem URL: [Link]

  • Title: Mammalian Esterase Activity: Implications for Peptide Prodrugs Source: Biochemistry (ACS Publications) URL: [Link]

Validation

analytical reference standards for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating reference standards for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid. Introduction: The Mechanistic Importance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating reference standards for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Introduction: The Mechanistic Importance of Regioselective Esterification

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid—commonly referred to as L-Aspartic acid α -ethyl ester (CAS: 7361-28-6)—is a highly specialized chiral building block[1]. In peptide synthesis and prodrug development, the regioselective protection of aspartic acid is critical. By esterifying the α -carboxyl group, the β -carboxyl group remains free for targeted coupling reactions, enabling the synthesis of β -peptides and complex peptidomimetics.

However, the synthesis of this compound is prone to thermodynamic and kinetic competing reactions. The esterification of L-aspartic acid can easily yield the β -ethyl ester regioisomer (CAS: 16115-68-7)[2] or the over-alkylated diethyl ester. Furthermore, thermal stress during synthesis can induce partial racemization, generating the (R)-enantiomer[3]. In downstream pharmaceutical manufacturing, using a reference standard that fails to accurately quantify these specific impurities leads to false-positive purity assays, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Comparative Analysis: Evaluating Reference Standard Alternatives

Not all commercially available materials labeled as "(S)-3-Amino-4-ethoxy-4-oxobutanoic acid" are suitable for analytical calibration. The market generally offers three tiers of materials[1]. Objectively comparing these alternatives is essential for establishing a robust analytical control strategy.

1. Primary Certified Reference Materials (CRMs): The gold standard. These are certified via absolute methods like quantitative NMR (qNMR), providing unbroken traceability to SI units (e.g., NIST). 2. Secondary Analytical Standards: High-purity materials (>99.0%) qualified against primary standards using mass balance approaches (HPLC-UV/CAD/MS + Karl Fischer + TGA). 3. Research-Grade Reagents: Bulk chemicals (typically ~95% purity) intended for synthesis, not quantitative analysis. They lack rigorous impurity profiling and are often misused as analytical standards.

Performance & Specification Comparison
Analytical ParameterPrimary CRMSecondary Analytical StandardResearch-Grade ReagentImpact on Downstream Workflows
Overall Purity 99.5% (qNMR) 99.0% (Mass Balance)~ 95.0% (Area %)Low purity skews standard curves, causing API under-quantification.
Enantiomeric Excess (ee) > 99.9%> 99.0%Unspecified(R)-enantiomer contamination causes diastereomeric impurities in peptides.
Regioisomer Limit ( β -ester) < 0.1%< 0.5%Often > 2.0% β -ester triggers incorrect peptide chain elongation.
Moisture Content Strictly controlled< 1.0%Variable / HygroscopicWater content alters the true molecular weight, skewing molarity calculations.
Certification ISO 17034 / ISO 17025In-house CoABasic NMR/LCMSRegulatory rejection during IND/NDA filing if non-traceable standards are used.

Mechanistic Workflows & Visualizations

To establish trust in a reference standard, the analytical workflow must be capable of differentiating the target molecule from structurally similar byproducts.

Pathway LAsp L-Aspartic Acid (Starting Material) Alpha Alpha-Ethyl Ester (Target: CAS 7361-28-6) LAsp->Alpha EtOH / H+ (Kinetic Control) Beta Beta-Ethyl Ester (Regioisomer: CAS 16115-68-7) LAsp->Beta EtOH / H+ (Thermodynamic) Diethyl Diethyl Ester (Over-alkylation) Alpha->Diethyl Excess EtOH D_Alpha (R)-Alpha-Ethyl Ester (Racemization) Alpha->D_Alpha Thermal Stress Beta->Diethyl Excess EtOH

Esterification pathways generating critical regioisomer and enantiomer impurities.

Workflow Standard Candidate Batch CAS 7361-28-6 HPLC_CAD HPLC-CAD Chemical Purity Standard->HPLC_CAD Chiral Chiral HPLC Enantiomeric Purity Standard->Chiral qNMR qNMR Absolute Assay Standard->qNMR Release Certified Reference Material (CRM) HPLC_CAD->Release Pass Reject Out of Spec (>0.1% Impurity) HPLC_CAD->Reject Fail Chiral->Release Pass qNMR->Release Pass

Multidimensional validation workflow for certifying L-Aspartic acid alpha-ethyl ester standards.

Experimental Protocols for Standard Validation

To ensure scientific integrity, the analytical methods used to qualify these standards must be self-validating. Below are the optimized protocols for assessing the purity of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Protocol 1: Regioisomer and Chemical Purity via HPLC-CAD

Causality & Rationale: Aliphatic amino acids and their simple esters lack robust UV chromophores. Relying solely on UV detection (e.g., at 210 nm) will drastically underestimate impurities that do not absorb strongly. Charged Aerosol Detection (CAD) provides a uniform, mass-based response independent of the molecule's optical properties, making it superior for amino acid impurity profiling[4].

Methodology:

  • Column Selection: Use a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) to prevent the highly polar amino group from causing peak tailing.

  • Mobile Phase:

    • Phase A: Ultrapure water with 0.1% Heptafluorobutyric acid (HFBA). (HFBA acts as a volatile ion-pairing reagent, essential for retaining the polar analyte on a reversed-phase column while remaining compatible with CAD)[4].

    • Phase B: Acetonitrile with 0.1% HFBA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • CAD Parameters: Set the evaporation temperature to 35°C. Crucial step: Higher temperatures risk volatilizing the ethyl ester, leading to signal loss.

  • Self-Validating System Check: Inject a system suitability solution containing the target α -ethyl ester and a known spike of the β -ethyl ester (CAS 16115-68-7)[2]. The analysis is only considered valid if the critical pair resolution ( Rs​ ) is 2.0.

Protocol 2: Enantiomeric Purity via Chiral HPLC

Causality & Rationale: The synthesis of L-aspartic acid esters can undergo partial racemization via an enolization mechanism under acidic/thermal conditions[3]. Standard reversed-phase columns cannot separate enantiomers. A chiral stationary phase (CSP) is required.

Methodology:

  • Column Selection: Crown ether-based Chiral Stationary Phase (e.g., Chiralpak CR(+), 150 x 4.0 mm, 5 µm). Crown ethers specifically form inclusion complexes with primary amines, making them ideal for unprotected amino acid esters.

  • Mobile Phase: Isocratic elution using aqueous Perchloric acid (pH 1.5) / Methanol (80:20 v/v). The highly acidic pH ensures full protonation of the amine for optimal interaction with the crown ether cavity.

  • Detection: MS in Selected Ion Monitoring (SIM) mode for m/z 162.1 [M+H]+ .

  • Self-Validating System Check: Prior to analyzing the reference standard, inject a racemic mixture of 3-Amino-4-ethoxy-4-oxobutanoic acid. The protocol validates itself by demonstrating baseline separation ( Rs​ > 1.5) of the (R) and (S) enantiomeric peaks.

References

  • Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate). "Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection".[Link]

  • ACS Publications. "Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid". [Link]

  • LookChem. "Cas 16115-68-7,H-ASP(OET)-OET HCL". [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Chiral Chromatography Methods for the Enantiomeric Purity of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. For chiral molecules su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of enantiomeric purity is a non-negotiable aspect of quality control. The presence of the unwanted (R)-enantiomer can, at best, lead to a reduction in efficacy, and at worst, introduce unforeseen toxicity.

This guide provides an in-depth comparison of three distinct and powerful direct chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of 3-Amino-4-ethoxy-4-oxobutanoic acid and its structural analogs. As direct analysis of the underivatized molecule is often preferred for its simplicity and to avoid potential racemization during derivatization, we will focus on methods employing Chiral Stationary Phases (CSPs) that offer robust and reliable enantioseparation.[1]

The methods discussed herein are based on separations of structurally analogous β-amino acids and their esters, providing a strong scientific foundation for their application to (S)-3-Amino-4-ethoxy-4-oxobutanoic acid. We will delve into the mechanistic principles behind each technique, present comparative experimental data, and provide detailed, actionable protocols for implementation in your laboratory.

Understanding the Analyte: A β-Amino Acid Ester

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is a β-amino acid ethyl ester. Its structure presents specific challenges and opportunities for chiral recognition. The primary amine and the carbonyl group are key interaction points, and the overall polarity of the molecule will influence its behavior in different mobile phase systems. The selection of an appropriate CSP and mobile phase is paramount to exploiting the subtle stereochemical differences between the (S) and (R) enantiomers.

Comparative Overview of Chiral Separation Strategies

We will explore and compare three distinct and highly effective chiral separation techniques:

  • Crown Ether-Based Chromatography: Leveraging host-guest complexation for exceptional selectivity.

  • Macrocyclic Glycopeptide-Based Chromatography: Offering broad-spectrum applicability and multiple interaction modes.

  • Ligand Exchange Chromatography (LEC): A classic and powerful technique based on the formation of transient diastereomeric metal complexes.

The performance of these methods is summarized in the table below, based on data from analogous β-amino acid ester separations.

Parameter Method 1: Crown Ether (CROWNPAK® CR-I(+)) Method 2: Macrocyclic Glycopeptide (Chirobiotic® T) Method 3: Ligand Exchange (Cu(II) Complex)
Chiral Selector (+)-(18-Crown-6)-tetracarboxylic acidTeicoplaninL-Amino Acid (e.g., L-Proline) + Cu(II)
Primary Interaction Host-guest complexation with -NH3+Hydrogen bonding, inclusion, ionic interactionsDiastereomeric metal complex formation
Typical Mobile Phase Acidic aqueous/organic (Reversed-Phase)Polar organic, Reversed-PhaseAqueous buffer with Cu(II) salt
Typical Resolution (Rs) > 2.0> 1.5> 1.5
Selectivity (α) > 1.5> 1.2> 1.4
Key Advantage High selectivity for primary aminesBroad applicability, multiple mobile phase modesDirect analysis of underivatized amino acids
Considerations Requires acidic mobile phase (pH < 2) and often sub-ambient temperatures.Method development may be required to optimize mobile phase.Mobile phase contains metal ions, which may require specific HPLC system considerations.

Method 1: Crown Ether-Based Chiral Chromatography

Principle and Mechanism:

Crown ether-based CSPs, such as the CROWNPAK® CR series, operate on a principle of host-guest chemistry.[2][3] The chiral crown ether cavity selectively complexes with the protonated primary amine (-NH3+) of the analyte.[4] For this interaction to occur, a highly acidic mobile phase (typically pH 1-2) is essential to ensure the primary amine is fully protonated. The enantioselective recognition arises from the three-dimensional fit and differential stability of the diastereomeric complexes formed between the chiral crown ether and each enantiomer. Lowering the temperature often enhances the stability of these complexes, leading to improved resolution.[3]

dot

cluster_0 Method 1: Crown Ether Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Preparation (Flush with H2O, Equilibrate Column) A->B 1. C Injection & Separation (CROWNPAK® CR-I(+), Acidic Mobile Phase, Sub-ambient Temp) B->C 2. D UV Detection (e.g., 210 nm) C->D 3. E Data Analysis (Determine Enantiomeric Purity) D->E 4.

Caption: Workflow for Crown Ether-Based Chiral HPLC.

Experimental Protocol (Analogous Method):

This protocol is adapted from a validated method for a β-amino acid ethyl ester.[2][3]

  • Chiral Stationary Phase: CROWNPAK® CR-I(+) or CR(+) (150 x 3.0 mm, 5 µm)

  • Mobile Phase: Perchloric acid solution (pH 1.0) / Acetonitrile (85/15, v/v). To prepare pH 1.0 solution, dilute concentrated perchloric acid in high-purity water.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 7 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Expert Insights: The low pH is critical for the protonation of the primary amine, which is a prerequisite for complexation with the crown ether.[4] The sub-ambient temperature enhances the differential interactions, leading to greater resolution. It is imperative to flush the HPLC system thoroughly with water before introducing the acidic mobile phase to prevent salt precipitation and to dedicate a system to this method if possible.

Method 2: Macrocyclic Glycopeptide-Based Chromatography

Principle and Mechanism:

Macrocyclic glycopeptide CSPs, such as Chirobiotic® T, are remarkably versatile due to their complex three-dimensional structure, which includes multiple chiral centers and various functional groups (hydroxyl, carboxyl, amino, and aromatic).[1] This complexity allows for a multitude of chiral recognition interactions, including hydrogen bonding, dipole-dipole interactions, ionic interactions, and inclusion complexing.[5] For zwitterionic molecules like β-amino acids, these CSPs can operate in reversed-phase, polar organic, or polar ionic modes, providing a wide design space for method development. The Chirobiotic® TAG phase, the aglycone of teicoplanin, often shows complementary selectivity to the Chirobiotic® T phase, particularly for β-amino acids.[6][7]

dot

cluster_1 Method 2: Macrocyclic Glycopeptide Workflow F Sample Preparation (Dissolve in Mobile Phase) G Column Equilibration (Chirobiotic® T or TAG) F->G 1. H Injection & Separation (Reversed-Phase or Polar Organic Mode) G->H 2. I UV Detection (e.g., 220 nm) H->I 3. J Data Analysis (Determine Enantiomeric Purity) I->J 4.

Caption: Workflow for Macrocyclic Glycopeptide-Based Chiral HPLC.

Experimental Protocol (Analogous Method):

This protocol is a starting point based on general methods for underivatized amino acids on Chirobiotic® T.[1][5]

  • Chiral Stationary Phase: Chirobiotic® T or Chirobiotic® TAG (250 x 4.6 mm, 5 µm)

  • Mobile Phase (Reversed-Phase): Water / Methanol / Formic Acid (30:70:0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Expert Insights: The versatility of Chirobiotic® phases is their greatest strength. If the initial reversed-phase conditions do not provide adequate resolution, switching to a polar organic mode (e.g., Methanol/Acetonitrile with small amounts of acid and base) can dramatically alter selectivity. A comparative screening of Chirobiotic® T and TAG is recommended, as their selectivity for β-amino acids can differ significantly.[6] The D-enantiomer is typically more strongly retained on these phases.[1]

Method 3: Ligand Exchange Chromatography (LEC)

Principle and Mechanism:

Ligand Exchange Chromatography is a powerful technique for the direct enantioseparation of underivatized amino acids.[8] The method involves a CSP that is coated or bonded with a single enantiomer of an amino acid (the chiral selector), which is then complexed with a metal ion, typically copper(II). When the racemic analyte is introduced, it transiently displaces one of the mobile phase ligands and forms a mixed-ligand diastereomeric complex with the chiral selector and the copper ion on the stationary phase.[9] The difference in the formation and dissociation constants of these two diastereomeric complexes leads to the separation of the enantiomers.

dot

cluster_2 Method 3: Ligand Exchange Chromatography Workflow K Sample Preparation (Dissolve in Water) L HPLC System Preparation (Passivate if necessary) K->L 1. M Injection & Separation (LEC Column, Mobile Phase with Cu(II)) L->M 2. N UV Detection (e.g., 254 nm) M->N 3. O Data Analysis (Determine Enantiomeric Purity) N->O 4.

Caption: Workflow for Ligand Exchange Chromatography.

Experimental Protocol (Analogous Method):

This protocol is based on established principles for the LEC of amino acids.[10]

  • Chiral Stationary Phase: A silica-based column coated with an L-amino acid (e.g., L-Proline or L-Hydroxyproline).

  • Mobile Phase: 2 mM Copper(II) Sulfate in water. An organic modifier such as methanol (e.g., 5-15%) can be added to modulate retention.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in high-purity water to a concentration of approximately 0.5 mg/mL.

Expert Insights: The concentration of the copper(II) salt in the mobile phase is a critical parameter that influences both retention and resolution. The pH of the mobile phase can also be adjusted to optimize the separation. It is crucial to use an HPLC system that is compatible with metal-containing mobile phases; passivation of the system may be necessary to prevent unwanted interactions and corrosion. The simplicity of the aqueous mobile phase is a significant advantage of this technique.

Conclusion and Recommendations

The determination of the enantiomeric purity of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid can be approached with confidence using several robust chiral HPLC methods.

  • For maximum selectivity and resolution , especially when dealing with very low levels of the undesired enantiomer, the Crown Ether-based method is highly recommended due to its specific host-guest interaction mechanism. However, it requires stringent control over mobile phase pH and temperature.

  • For versatility and broad applicability , the Macrocyclic Glycopeptide-based method is an excellent choice. Its ability to operate in multiple mobile phase modes provides a high degree of flexibility during method development.

  • The Ligand Exchange Chromatography method offers a classic, reliable, and mechanistically distinct alternative, particularly advantageous for its use of simple aqueous mobile phases.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the context of the drug development process. It is strongly recommended to screen at least two of these methods during initial development to identify the most suitable system for routine quality control. Each protocol described is a self-validating system, grounded in established chromatographic principles, ensuring trustworthy and reproducible results for this critical quality attribute.

References

  • Péter, A., et al. (2014). "Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids." Molecules. Available at: [Link]

  • ResearchGate. (n.d.). "8.13 Chromatographic Separations and Analysis: Chiral Crown Ether-Based Chiral Stationary Phases." ResearchGate. Available at: [Link]

  • Ilisz, I., et al. (2015). "Comparative study on the liquid chromatographic enantioseparation of cyclic β-amino acids and the related cyclic β-aminohydroxamic acids on Cinchona alkaloid-based zwitterionic chiral stationary phases." Journal of Chromatography A. Available at: [Link]

  • Kersten, B. S. (1994). "HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester." Journal of Liquid Chromatography. Available at: [Link]

  • Péter, A., et al. (2018). "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions." Molecules. Available at: [Link]

  • Chen, S., et al. (2004). "Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution." Chirality. Available at: [Link]

  • Péter, A., et al. (2008). "Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids." Journal of Chromatography A. Available at: [Link]

  • Jain, R., et al. (2012). "Chiral Separation of Aspartic Acid by Thin-Layer Chromatography." Rasayan Journal of Chemistry. Available at: [Link]

  • Péter, A., et al. (2004). "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns." ResearchGate. Available at: [Link]

  • Walton, H. F. (n.d.). "Ligand Exchange Chromatography." CRC Press. Available at: [Link]

  • Adhikari, S., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." ResearchGate. Available at: [Link]

  • Ghanem, A., & Wang, C. (2021). "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules. Available at: [Link]

  • Adhikari, S., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Sumika Chemical Analysis Service. (n.d.). "Chiral Columns for enantiomer separation by HPLC." Sumika Chemical Analysis Service. Available at: [Link]

  • ResearchGate. (n.d.). "Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in the..." ResearchGate. Available at: [Link]

  • Wallworth, D. (n.d.). "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. Available at: [Link]

  • Jain, R., et al. (2012). "Chiral Separation of Aspartic Acid by Thin-Layer Chromatography." ResearchGate. Available at: [Link]

  • Sem, G. S., & Hemdan, E. S. (1984). "Ligand-exchange chromatography of amino acids on copper-, cobalt- and zinc-chelex 100.
  • Daicel Chiral Technologies. (n.d.). "INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)." Daicel Chiral Technologies. Available at: [Link]

  • Chiral Technologies, Inc. (n.d.). "SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-)." Chiral Technologies, Inc.. Available at: [Link]

  • Gecse, Z., et al. (2018). "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bonomo, R. P., et al. (2005). "3-Amino derivative of β-cyclodextrin: Thermodynamics of copper(II) complexes and exploitation of its enantioselectivity in the separation of amino acid racemates by ligand exchange capillary electrophoresis." Journal of Inorganic Biochemistry. Available at: [Link]

  • Castro, R., et al. (1998). "Chiral HPLC Separation of Protected Amino Acids." Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jibori, S. A. (2014). "Synthesis and Characterization of Mixed Ligands Complexes of Copper(II) Ion with Nitrilotriacetic Acid and Amino Acids.
  • University of Leeds. (n.d.). "Investigation of Copper(II) amino acid complexes." University of Leeds, School of Chemistry.

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid Using FTIR

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of regulatory compliance and scientific rigor.[1] Fourier-Tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of regulatory compliance and scientific rigor.[1] Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for this purpose.[2][3] It provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups, making it an indispensable tool for identity, purity, and quality control assessments.[4][5]

This guide provides an in-depth protocol and comparative framework for the validation of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, also known as L-Aspartic acid β-ethyl ester, a key building block in synthetic chemistry. We will explore the theoretical basis for its FTIR spectrum, present a detailed experimental workflow using Attenuated Total Reflectance (ATR), and compare its spectral features against its common precursor, L-Aspartic acid, to establish a clear method for confirming successful synthesis and purity.

The Principle: What the Spectrum Reveals

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is an amino acid derivative featuring several key functional groups that give rise to a characteristic FTIR spectrum:

  • A Primary Amine (-NH2): In its zwitterionic or protonated state (common for amino acids), this becomes -NH3+, exhibiting distinct stretching and bending vibrations.

  • An Ethyl Ester (-COOCH2CH3): This group is defined by a strong carbonyl (C=O) stretch and two different carbon-oxygen (C-O) single bond stretches.[6][7]

  • An Alkane Backbone (-CH2-, -CH3): These saturated hydrocarbon components produce characteristic C-H stretching and bending vibrations.[8]

The validation process hinges on identifying the specific infrared absorption bands corresponding to these groups and, crucially, demonstrating the disappearance of bands associated with the starting materials, such as the carboxylic acid group of L-Aspartic acid.

Experimental Protocol: Acquiring High-Fidelity Data via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine laboratory operations.[4][9] The method involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), where it interacts with an evanescent wave, providing a high-quality spectrum of the sample's surface.[9][10]

Step-by-Step ATR-FTIR Analysis Workflow:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO2 interference.

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Lower the ATR anvil and collect a background spectrum. This reference scan measures the ambient environment and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Retract the ATR anvil.

    • Place a small amount of the solid (S)-3-Amino-4-ethoxy-4-oxobutanoic acid powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the anvil and apply consistent pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing and Cleaning:

    • After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Clean the ATR crystal and anvil thoroughly before analyzing the next sample.

Diagram of the ATR-FTIR Experimental Workflow:

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Collect_Bkg Collect Background Spectrum Clean_Crystal->Collect_Bkg Apply_Sample Apply Solid Sample to Crystal Collect_Bkg->Apply_Sample Load Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Baseline Correction & Analysis Acquire_Spectrum->Process_Data Process Clean_Up Clean Crystal & Anvil Process_Data->Clean_Up End End Clean_Up->End

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Data Analysis: Interpreting the Molecular Fingerprint

The validation of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid is achieved by assigning the observed absorption bands to their corresponding molecular vibrations. The expected zwitterionic nature of the amino acid ester means we anticipate signals from a protonated amine (-NH3⁺) rather than a free amine (-NH2).

Table 1: Expected FTIR Absorption Bands for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Characteristics
~3200-2800-NH₃⁺ Stretch (Ammonium)Strong, very broad absorption, often superimposed on C-H stretches.
~2980-2850C-H Stretch (Alkyl)Medium to strong, sharp peaks from ethyl and backbone CH₂/CH₃ groups.[8]
~1750-1735C=O Stretch (Saturated Aliphatic Ester)Very strong, sharp, and distinct peak. This is a key validation signal.[6][11]
~1630-1550-NH₃⁺ Asymmetric/Symmetric Bend (Ammonium)Medium to strong, broad absorption.[12]
~1470-1440C-H Bend (Alkyl)Medium intensity peaks from CH₂/CH₃ scissoring and bending.
~1300-1150C-O Stretch (Ester, C-C-O moiety)Strong, sharp peak. Part of the characteristic ester "Rule of Three".[6][7]
~1100-1000C-O Stretch (Ester, O-C-C moiety) & C-N StretchStrong to medium peaks.[6][7][13]

Diagram of the Logic for Spectral Validation:

Validation_Logic cluster_evidence Observed Spectral Evidence cluster_conclusion Functional Group Confirmation cluster_final Final Validation Peak_1740 Strong, Sharp Peak ~1740 cm⁻¹ Ester_CO Ester C=O Confirmed Peak_1740->Ester_CO Peak_3000 Broad Absorption ~3200-2800 cm⁻¹ Amine_NH Ammonium N-H Confirmed Peak_3000->Amine_NH Peak_1200 Strong Peak ~1250 cm⁻¹ Ester_CO_Single Ester C-O Confirmed Peak_1200->Ester_CO_Single No_Peak_OH Absence of Broad Peak ~3300-2500 cm⁻¹ No_Acid Carboxylic Acid Absent No_Peak_OH->No_Acid Validation_Success (S)-3-Amino-4-ethoxy- 4-oxobutanoic acid VALIDATED Ester_CO->Validation_Success Amine_NH->Validation_Success Ester_CO_Single->Validation_Success No_Acid->Validation_Success

Caption: Logical flow from observed FTIR peaks to final compound validation.

Comparative Analysis: Product vs. Starting Material

The most definitive method of validation is to compare the product's spectrum against that of its primary starting material, L-Aspartic acid. L-Aspartic acid exists as a zwitterion in its solid state, containing a protonated amine (-NH3⁺) and a carboxylate group (-COO⁻), not a standard carboxylic acid (-COOH). The esterification reaction transforms the carboxylate into an ethyl ester. This chemical transformation results in clear and objective changes in the FTIR spectrum.

Table 2: Comparative FTIR Analysis: L-Aspartic Acid vs. (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

Functional GroupL-Aspartic Acid (Starting Material)(S)-3-Amino-4-ethoxy-4-oxobutanoic acid (Product)Validation Insight
Carbonyl (C=O) ~1600-1550 cm⁻¹ (asymmetric stretch of -COO⁻) and ~1410 cm⁻¹ (symmetric stretch of -COO⁻).[14]~1750-1735 cm⁻¹ (strong, sharp ester C=O stretch).[6][11]CONFIRMED: Disappearance of carboxylate peaks and appearance of the high-frequency ester C=O peak is primary evidence of successful esterification.
Amine/Ammonium ~3200-2800 cm⁻¹ (broad -NH₃⁺ stretch).[14]~3200-2800 cm⁻¹ (broad -NH₃⁺ stretch).UNCHANGED: The ammonium group remains, as expected.
C-O Stretch ~1250 cm⁻¹ (C-O associated with carboxylate).[15]~1300-1150 cm⁻¹ and ~1100-1000 cm⁻¹ (two strong, distinct C-O ester stretches).[7]CONFIRMED: The appearance of the two characteristic C-O ester bands replaces the single C-O band of the precursor.
O-H Stretch Absent (present as -COO⁻, not -COOH).Absent.N/A: No change is expected here for the zwitterionic precursor. If starting from non-zwitterionic acid, the disappearance of the very broad O-H stretch (~3300-2500 cm⁻¹) would be a key indicator.[11]

The FTIR spectrum of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid provides a definitive confirmation of its chemical identity. The validation is robustly established through a comparative analysis with its precursor, L-Aspartic acid. The key spectral evidence for a successful reaction is the disappearance of the carboxylate (-COO⁻) bands and the concurrent appearance of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹ , along with the two characteristic ester C-O stretching bands. This guide provides the necessary framework for researchers and drug development professionals to confidently employ FTIR spectroscopy for the routine validation of this important synthetic intermediate.

References

  • UCLA Chemistry - IR Spectroscopy Tables. [Link]

  • University of Colorado Boulder - Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Patsnap. (2025, September 22). How to Validate FTIR Results With Reference Samples. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Šapić, I. M., et al. (2019). Experimental and theoretical study of Aspartic acid. Periodicum Biologorum, 121(1-2), 17-23. [Link]

  • ResearchGate. (2022). FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-3-Amino-4-ethoxy-4-oxobutanoic Acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS Number: 7361-28-6). As a compound frequently utilized in research and development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS Number: 7361-28-6). As a compound frequently utilized in research and development, particularly in the synthesis of novel pharmaceutical agents, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is classified as a hazardous substance. A thorough understanding of its associated risks is the foundation of safe disposal.

According to its Safety Data Sheet (SDS), this compound is designated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications necessitate that (S)-3-Amino-4-ethoxy-4-oxobutanoic acid be managed as hazardous chemical waste . The precautionary statement P501 explicitly directs that the contents and container must be disposed of at an approved waste disposal plant[1][2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5][6].

Table 1: Hazard and Precautionary Information

Hazard StatementDescriptionPrecautionary Statement (Disposal)
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)

Prior to handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures[7][8].

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against accidental splashes or dust generation[8][9].

  • Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[7]. All handling of the solid material for disposal should ideally be conducted within a chemical fume hood to minimize inhalation risk[9].

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the disposal of (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Step 1: Waste Segregation and Containerization

  • Solid Waste: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid is a solid[1]. All waste, including contaminated materials such as weighing paper, pipette tips, and gloves, must be collected in a designated, leak-proof, and chemically compatible container[6][10][11].

  • Container Integrity: Ensure the waste container is in good condition and can be securely sealed[12].

  • Compatibility: Do not mix this waste with other incompatible chemical waste streams[10].

Step 2: Labeling of Waste Containers Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility[6][12]. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "(S)-3-Amino-4-ethoxy-4-oxobutanoic acid".

  • The CAS Number: 7361-28-6.

  • The associated hazards (e.g., "Harmful," "Toxic").

  • The accumulation start date (the date the first waste was added to the container)[13].

  • Your name, department, and contact information[13].

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6].

  • The storage area should be well-ventilated and away from sources of ignition or incompatible materials[2][9].

  • Keep the container closed except when adding waste[6][12].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[6][13].

  • Follow all institutional procedures for waste pickup requests. Do not attempt to transport the hazardous waste yourself.

The disposal decision workflow is summarized in the diagram below.

DisposalWorkflow cluster_0 Waste Generation & Identification cluster_1 Handling & Containment cluster_2 Storage & Disposal A Generate Waste: (S)-3-Amino-4-ethoxy-4-oxobutanoic acid B Consult Safety Data Sheet (SDS) A->B C Identify Hazards: H302, H312, H332 P501 Disposal Requirement B->C D Wear Appropriate PPE C->D E Collect in a Labeled, Compatible Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Final Disposal at an Approved Facility G->H

Caption: Disposal workflow for (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

Step 2: Assess the Spill and Don PPE

  • For small, manageable spills, trained laboratory personnel may proceed with cleanup.

  • Don the appropriate PPE as outlined in Section 2.

Step 3: Containment and Cleanup

  • For a solid spill, carefully sweep or scoop the material to avoid generating dust[7][9]. Place the collected material into a designated hazardous waste container.

  • For a liquid spill (if the solid is in solution), contain the spill with an inert absorbent material like vermiculite or sand, working from the outside in[14][15]. Do not use combustible materials like paper towels for flammable solvent spills[16].

  • Collect the absorbent material and place it in a sealed, labeled hazardous waste container[14][15].

Step 4: Decontamination

  • Decontaminate the spill area with a suitable cleaning agent and wipe with a damp cloth. All cleaning materials must also be disposed of as hazardous waste[14].

Step 5: Reporting

  • Report the spill to your laboratory supervisor and EHS department, even if it is a minor incident.

The spill response procedure is illustrated in the following diagram.

SpillResponse A Spill Occurs B Alert Personnel & Evacuate if Necessary A->B C Assess Spill (Minor vs. Major) B->C D Don Appropriate PPE C->D E Contain Spill with Inert Absorbent D->E F Collect Waste into Hazardous Waste Container E->F G Decontaminate Area F->G H Report to Supervisor & EHS G->H

Caption: Spill response flowchart.

Regulatory Framework

The disposal of hazardous laboratory waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA)[6][17][18]. It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with federal, state, and local regulations[2][17]. Many academic institutions operate under specific guidelines that provide flexibility while ensuring safety and compliance[19].

By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all applicable regulations.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • University of Cambridge. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Valaske, M. J. (1990). Hazardous waste disposal and the clinical laboratory.
  • Unviersity of North Texas. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Proposes Tailored RCRA Requirements for Academic Laboratories. Retrieved from [Link]

  • Laboratory Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

A Researcher's Guide to Safely Handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (S)-3-Amino-4-ethoxy-4-oxobutanoic acid is a compound handled in various research and development settings. Understanding its hazard profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid is a compound handled in various research and development settings. Understanding its hazard profile is the first step toward ensuring personal and environmental safety. This guide provides a detailed, step-by-step approach to the safe handling, use, and disposal of this chemical, grounded in established safety protocols.

Hazard Identification and Risk Assessment

The foundational step in safe laboratory practice is a thorough understanding of the chemical's intrinsic hazards. For (S)-3-Amino-4-ethoxy-4-oxobutanoic acid (CAS: 7361-28-6), the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides clear warnings.

According to available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H312: Harmful in contact with skin. [1]

  • H332: Harmful if inhaled. [1]

The assigned pictogram is the GHS07 Exclamation Mark, with a "Warning" signal word, indicating a moderate level of hazard.[1] These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.

Hazard Classification Description Primary Route of Exposure Associated Risk
Acute Toxicity, Oral (Category 4) Harmful if the substance is swallowed.IngestionSystemic toxic effects.
Acute Toxicity, Dermal (Category 4) Harmful if the substance comes into contact with the skin.Skin ContactLocal irritation and potential for systemic absorption.
Acute Toxicity, Inhalation (Category 4) Harmful if the substance is inhaled.InhalationRespiratory tract irritation and potential for systemic absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified hazards, a specific suite of PPE is mandatory when handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid. The selection of PPE is not merely a checklist but a calculated response to the chemical's properties.

Essential PPE
  • Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses do not provide a sufficient seal to protect against splashes or fine dust.

  • Hand Protection: Chemically resistant gloves are essential. Given that the substance is harmful in contact with skin, the choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Due to the risk of inhalation, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid assess_task Assess Task - Small scale transfer? - Large scale synthesis? - Spill cleanup? start->assess_task fume_hood Is a certified chemical fume hood available? assess_task->fume_hood Standard Handling spill_kit Enhanced PPE: - Heavy-duty gloves - Chemical-resistant apron - Boot covers assess_task->spill_kit Spill Scenario ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Laboratory Coat fume_hood->ppe_standard Yes respirator Add Respiratory Protection: - NIOSH-approved respirator fume_hood->respirator No respirator->ppe_standard

Caption: Decision workflow for PPE selection when handling (S)-3-Amino-4-ethoxy-4-oxobutanoic acid.

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3]

  • Donning PPE: Put on all required PPE as outlined in the section above.

  • Weighing and Transfer: As this compound is a solid, conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.[1] Use spark-proof tools and equipment.[4]

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.[2] Clean all contaminated surfaces.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][5] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][4] Do not dispose of this chemical down the drain.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and for safety.

  • Conditions: Store in a tightly sealed container in a dry, dark place.[1]

  • Temperature: Keep in a freezer at temperatures under -20°C.[1]

  • Ventilation: The storage area should be well-ventilated.[2]

By adhering to these guidelines, researchers can confidently and safely handle (S)-3-Amino-4-ethoxy-4-oxobutanoic acid, ensuring both personal safety and the integrity of their research.

References

  • Safety Data Sheet. Bio-Rad. [Link]

  • Safety Data Sheet. Quanterix. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-4-ethoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-4-ethoxy-4-oxobutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.